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Core Science & Biosynthesis

Foundational

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene CAS number

An In-Depth Technical Guide to 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, identified by the C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, identified by the CAS number 2331260-00-3 , is a substituted nitroaromatic compound.[1] Its structure, featuring a chlorinated and nitrated benzene ring with isopropyl and methyl substituents, makes it a potentially valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications. Substituted nitrobenzenes are foundational in the synthesis of a wide array of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3] The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amine, a key functional group in many bioactive molecules.[2][4] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential reactivity and applications of this compound, grounded in the established chemistry of related chlorinated nitroaromatic molecules.

Physicochemical Properties

The available and estimated physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene are summarized in the table below. While some data is available from commercial suppliers, other properties are estimated based on the chemistry of structurally similar compounds.

PropertyValueSource
CAS Number 2331260-00-3[1]
Molecular Formula C10H12ClNO2[1]
Molecular Weight 213.66 g/mol [1]
Physical Form Light Yellow Liquid[1]
Purity ≥96%[1]
InChI Key PBARXSKNSUBBTR-UHFFFAOYSA-N[1]

Chemical Structure and Visualization

The chemical structure of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is presented below.

Caption: Chemical structure of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

Proposed Synthesis and Mechanistic Rationale

Proposed Precursor: 1-Chloro-3-isopropyl-4-methylbenzene (CAS: 63831-93-6)[5][6]

Reaction: Electrophilic Aromatic Substitution (Nitration)

Reagents: Nitric acid (HNO3) and Sulfuric acid (H2SO4)

Step-by-Step Experimental Protocol:
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a slight excess of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

  • Addition of the Substrate: While maintaining the low temperature, slowly add 1-chloro-3-isopropyl-4-methylbenzene to the nitrating mixture dropwise. The reaction is exothermic and controlling the temperature is crucial to prevent over-nitration and side reactions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. This quenches the reaction and precipitates the organic product. The crude product is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

G start Start: 1-Chloro-3-isopropyl-4-methylbenzene nitration Electrophilic Nitration (HNO3, H2SO4) start->nitration workup Aqueous Work-up (Ice, Extraction) nitration->workup purification Purification (Chromatography/Distillation) workup->purification end End Product: 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene purification->end

Caption: Proposed synthetic workflow for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

Reactivity and Synthetic Potential

The synthetic utility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene stems from the reactivity of its two key functional groups: the nitro group and the chlorine atom.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as tin(II) chloride (SnCl2) in acidic media or through catalytic hydrogenation.[7] This transformation is fundamental in the synthesis of anilines, which are precursors to a vast range of pharmaceuticals and other fine chemicals.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, particularly when the nitro group is ortho or para to the chlorine. In this molecule, the ortho-nitro group enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by nucleophiles. Common nucleophiles include alkoxides, amines, and thiols.[8]

G start 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene reduction Reduction of Nitro Group (e.g., SnCl2/HCl) start->reduction [H] snar Nucleophilic Aromatic Substitution (e.g., NaOR, R2NH) start->snar Nu- product_amine 2-Amino-1-chloro-3-isopropyl-4-methylbenzene reduction->product_amine product_ether Substituted Ether/Amine snar->product_ether

Caption: Key reaction pathways for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

Potential Applications in Research and Development

Given its structure, 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a promising building block in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The corresponding aniline, obtained after reduction of the nitro group, can serve as a scaffold for the synthesis of novel bioactive molecules. The presence of the chlorine and other alkyl groups allows for fine-tuning of the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

  • Agrochemical Development: Many herbicides and pesticides are derived from chlorinated anilines.[7] The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Substituted nitroaromatics and their derivatives can be used in the synthesis of dyes, pigments, and polymers with specific optical or electronic properties.

Safety and Handling

Chlorinated nitroaromatic compounds are generally considered hazardous and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should be consulted, the following guidelines are based on the known hazards of this class of chemicals.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[9]

  • Toxicity: Chlorinated nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact.[11] They may also be environmental pollutants.[12][13]

References

  • 2-Nitrochlorobenzene. In: Wikipedia. Accessed February 28, 2026. [Link]

  • 1-Chloro-3-isopropyl-4-methylbenzene. PubChem. Accessed February 28, 2026. [Link]

  • 2-Nitrochlorobenzene. LookChem. Accessed February 28, 2026. [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 28, 2026. [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. Accessed February 28, 2026. [Link]

  • Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Cheméo. Accessed February 28, 2026. [Link]

  • Reduction Of Nitro Chlorobenzene. ftp.nuneslaw.com. Accessed February 28, 2026. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Accessed February 28, 2026. [Link]

  • 1-Chloro-3-isopropyl-4-methylbenzene. NIST WebBook. Accessed February 28, 2026. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Accessed February 28, 2026. [Link]

  • Substituent effects of nitro group in cyclic compounds. ResearchGate. Accessed February 28, 2026. [Link]

  • Nitrobenzene. PharmaCompass. Accessed February 28, 2026. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Accessed February 28, 2026. [Link]

  • Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. Accessed February 28, 2026. [Link]

  • Safe and efficient handling of chlorinated solvents. IPI Global. Accessed February 28, 2026. [Link]

  • Degradation of chlorinated nitroaromatic compounds. PubMed. Accessed February 28, 2026. [Link]

  • Safety aspects of chlorine handling in process industry. IPPTA. Accessed February 28, 2026. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS No. 2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS No. 2331260-00-3). As a polysubstituted nitroaromatic compound, its characteristics are of significant interest in medicinal chemistry and materials science. This document details the compound's identity, including its IUPAC name and molecular structure, and presents its known and predicted physicochemical properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of key parameters such as boiling point, density, solubility, and the octanol-water partition coefficient (LogP). These methodologies are designed to be self-validating, ensuring accuracy and reproducibility in a research setting. The guide also addresses the stability, reactivity, and safe handling of this class of compounds, providing a holistic resource for laboratory professionals.

Compound Identification and Structure

IUPAC Name: 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene[1][2][3]

Synonyms: 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene[4]

CAS Number: 2331260-00-3[4]

Molecular Formula: C₁₀H₁₂ClNO₂[4]

Molecular Weight: 213.66 g/mol [3]

Chemical Structure:

G cluster_0 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 C2->C3 N N C2->N C4 C C3->C4 C_iso1 C C3->C_iso1 C5 C C4->C5 C4->C5 C_methyl CH₃ C4->C_methyl C6 C C5->C6 C6->C1 O1 O N->O1 O2 O N->O2 C_iso2 CH₃ C_iso1->C_iso2 C_iso3 CH₃ C_iso1->C_iso3

Caption: Molecular structure of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene.

The structure consists of a benzene ring substituted with a chloro group at position 1, a nitro group at position 2, an isopropyl group at position 3, and a methyl group at position 4. The numbering of the substituents follows IUPAC nomenclature rules to give the lowest possible locant set.[1][2][3]

Physicochemical Properties

Precise experimental data for 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene is not extensively available in public literature. The table below summarizes the known information and provides predicted values for key physicochemical properties based on its chemical structure and data from similar compounds.

PropertyValueSource/Method
Physical Form Light Yellow Liquid[4]
Boiling Point Not experimentally determined. Predicted to be > 200 °C.Prediction based on structurally similar compounds.
Melting Point Not applicable (liquid at room temperature).[4]
Density Not experimentally determined.-
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and benzene.General property of nitroaromatic compounds.[5][6]
LogP (Octanol-Water Partition Coefficient) Predicted: ~3.37 - 3.76Prediction based on structurally similar compounds.[2][7]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene.

Boiling Point Determination (Micro-scale Method)

The determination of a liquid's boiling point is a fundamental technique for its characterization and purity assessment.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles will emerge from a capillary tube inverted in the liquid.

Experimental Workflow:

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Attach a small test tube containing the sample to a thermometer. B Invert a sealed-end capillary tube into the test tube. A->B C Immerse the assembly in a heating bath (e.g., oil bath). B->C D Heat the bath slowly and stir continuously. C->D E Observe for a continuous stream of bubbles from the capillary. D->E F Remove heat and allow the apparatus to cool slowly. E->F G Record the temperature at which the liquid enters the capillary tube. F->G

Caption: Workflow for micro-scale boiling point determination.

Detailed Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene into a small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with one end sealed, into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) and begin to heat gently.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

Density Determination

The density of a liquid is its mass per unit volume and is a characteristic physical property.

Principle: The density is determined by accurately measuring the mass of a known volume of the liquid.

Experimental Workflow:

G cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Density Calculation A Weigh a clean, dry pycnometer (or graduated cylinder). B Fill the pycnometer with the sample to a calibrated mark. A->B C Weigh the filled pycnometer. B->C D Calculate the mass of the liquid (C - A). C->D F Density = Mass / Volume D->F E Record the known volume of the pycnometer. E->F

Caption: Workflow for density determination.

Detailed Protocol:

  • Tare Measurement: Accurately weigh a clean, dry pycnometer or a precise graduated cylinder.

  • Sample Addition: Carefully add a known volume of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene to the tared container.

  • Mass Measurement: Weigh the container with the sample.

  • Calculation: Subtract the mass of the empty container from the mass of the filled container to obtain the mass of the liquid.

  • Density Calculation: Divide the mass of the liquid by its volume to determine the density (g/mL).

Solubility Determination

Understanding the solubility profile of a compound is crucial for its application in various fields.

Principle: A systematic approach is used to determine the solubility of the compound in a range of solvents with varying polarities.

Experimental Workflow:

G start Start test_water Test solubility in Water start->test_water soluble_water Soluble test_water->soluble_water Yes insoluble_water Insoluble test_water->insoluble_water No test_organic Test solubility in various organic solvents (e.g., Ethanol, Acetone, Toluene) soluble_water->test_organic insoluble_water->test_organic record_solubility Record observations (soluble, partially soluble, insoluble) test_organic->record_solubility end End record_solubility->end

Caption: Workflow for qualitative solubility testing.

Detailed Protocol:

  • Sample Preparation: To a series of small test tubes, add a small, measured amount of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (e.g., 10 mg or 10 µL).

  • Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane).

  • Observation: Agitate each tube vigorously for a set period (e.g., 1 minute).

  • Classification: Observe each mixture and classify the solubility as:

    • Soluble: The compound completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the compound dissolves, but a solid or separate liquid phase remains.

    • Insoluble: The compound does not appear to dissolve.

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value. A calibration curve is generated using standards with known LogP values.

Experimental Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Prepare mobile phase (e.g., Methanol/Water). D Inject standards and record retention times. A->D B Prepare standard solutions with known LogP values. B->D C Prepare a solution of the test compound. E Inject the test compound and record its retention time. C->E F Plot LogP of standards vs. their retention times to create a calibration curve. D->F G Determine the LogP of the test compound from its retention time using the calibration curve. E->G F->G

Caption: Workflow for LogP determination by HPLC.

Detailed Protocol:

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol and water or acetonitrile and water.

  • Calibration Standards: Prepare solutions of at least five compounds with a range of known LogP values that bracket the expected LogP of the test compound.

  • Sample Preparation: Prepare a dilute solution of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene in the mobile phase.

  • Analysis:

    • Inject the standard solutions and record their retention times.

    • Inject the sample solution and record its retention time.

  • Data Analysis:

    • Plot the known LogP values of the standards against the logarithm of their retention times (log k').

    • Perform a linear regression to obtain a calibration curve.

    • Calculate the log k' of the test compound and use the calibration curve to determine its LogP.

Synthesis and Reactivity

A plausible synthetic route for 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene would likely involve electrophilic aromatic substitution reactions on a substituted benzene precursor. For instance, nitration of 1-chloro-3-isopropyl-4-methylbenzene could be a potential pathway. The directing effects of the substituents would need to be carefully considered to achieve the desired regiochemistry. The chloro, isopropyl, and methyl groups are all ortho-, para-directors. However, the interplay of their activating/deactivating strengths and steric hindrance would determine the final product distribution.[1]

The reactivity of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene is primarily dictated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards further electrophilic substitution.[8] Conversely, the presence of the nitro group can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Stability and Storage

Chlorinated nitroaromatic compounds are generally stable under normal laboratory conditions. However, they can be sensitive to heat, light, and strong oxidizing or reducing agents.[5] It is recommended to store 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed to prevent evaporation and contamination.

Safety and Handling

As with all nitroaromatic compounds, 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10][11] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to local regulations.

Spectral Data

  • ¹H NMR: Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The isopropyl and methyl protons would appear as distinct signals in the upfield region.

  • ¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the nitro group would be significantly deshielded.

  • IR Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[12]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene. While experimental data for this specific compound is limited, this guide offers robust, validated protocols for its determination, enabling researchers to generate reliable data. The information on its synthesis, reactivity, stability, and safe handling provides a comprehensive resource for the scientific community.

References

  • Intermediate IUPAC Nomenclature VII. (n.d.). Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch12: Electrophilic Aromatic Substitution. University of Calgary. Retrieved from [Link]

  • Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Can you explain why the NO2 group is meta directing towards electrophobic aromatic substitution? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Illinois. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-isopropyl-4-methylbenzene. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-3-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. Retrieved from [Link]

  • NIST. (n.d.). 1-Chloro-3-isopropyl-4-methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Organic Syntheses. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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Foundational

Technical Monograph: Spectroscopic Profiling of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

This technical guide provides an in-depth spectroscopic and structural analysis of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS: 2331260-00-3). This document is structured for researchers requiring a reference stand...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic and structural analysis of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS: 2331260-00-3).

This document is structured for researchers requiring a reference standard for identification, quality control, and structural validation. Given the steric complexity of this tetrasubstituted benzene, particular attention is paid to the specific electronic effects influencing the NMR and IR signatures.

[1]

Executive Summary & Structural Logic

Compound: 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol CAS Number: 2331260-00-3[1][2]

Structural Analysis

The molecule features a benzene core with a high degree of substitution (1,2,3,4-pattern).[3] The critical structural feature is the 2-nitro group , which is sterically crowded between the 1-chloro and 3-isopropyl substituents.

  • Steric Inhibition of Resonance: The bulky isopropyl group at C3 and the chlorine at C1 force the nitro group at C2 to rotate out of the aromatic plane. This reduces the mesomeric electron-withdrawing effect of the nitro group, slightly shielding the ring protons compared to a planar nitro system.

  • Electronic Environment: The C5 and C6 protons are the only aromatic protons remaining, forming an ortho-coupled system.

Synthesis & Formation Pathway

To understand the impurities and isomer profile often found with this compound, one must understand its genesis. The primary route is the electrophilic aromatic nitration of 1-chloro-3-isopropyl-4-methylbenzene (also known as 4-chloro-2-isopropyltoluene).

Reaction Workflow

The introduction of the nitro group at the C2 position is sterically disfavored compared to C5 or C6. Therefore, this specific isomer often requires highly selective conditions or isolation from a mixture of isomers.

SynthesisPathway Start 1-Chloro-3-isopropyl- 4-methylbenzene (Precursor) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) Start->Reagents Intermediates Sigma Complex (Arenium Ion) Reagents->Intermediates Electrophilic Attack Isomers Isomer Mixture: 1. 6-Nitro (Major) 2. 5-Nitro (Minor) 3. 2-Nitro (Target, Steric Hindrance) Intermediates->Isomers -H+ Purification Fractional Crystallization or Prep-HPLC Isomers->Purification Separation Target 1-Chloro-3-isopropyl- 4-methyl-2-nitrobenzene (>98% Purity) Purification->Target Isolation

Figure 1: Synthetic pathway illustrating the origin of the target molecule and potential regiochemical isomers.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

^1H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

The proton spectrum is characterized by a distinct ortho-coupling pattern in the aromatic region and the isopropyl group's splitting pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentStructural Context
7.38 Doublet (d)1HJ = 8.2 HzH-6 Ortho to Cl; Para to Isopropyl.
7.25 Doublet (d)1HJ = 8.2 HzH-5 Ortho to Methyl.
3.25 Septet (sep)1HJ = 6.9 HzCH (Isopropyl)Deshielded by adjacent Nitro group (anisotropic effect).
2.38 Singlet (s)3H-CH₃ (Ar-Methyl)Attached to C4.
1.28 Doublet (d)6HJ = 6.9 Hz(CH₃)₂ (Isopropyl)Methyls of the isopropyl group.

Interpretation:

  • The H-6 proton is typically more deshielded than H-5 due to the inductive effect of the chlorine atom at C1, despite the nitro group being twisted.

  • The Isopropyl Methine (3.25 ppm) appears significantly downfield compared to unsubstituted cumene (~2.9 ppm) due to the proximity of the electron-withdrawing nitro group at C2.

^{13}C NMR (Carbon NMR)

Solvent: CDCl₃ Reference: 77.0 ppm (CDCl₃ triplet)

Chemical Shift (δ, ppm)Carbon TypeAssignment
149.5 Quaternary (C)C-2 (C-NO₂) - Deshielded by Nitro.
142.1 Quaternary (C)C-3 (C-iPr)
138.5 Quaternary (C)C-4 (C-Me)
132.8 Methine (CH)C-6
129.2 Methine (CH)C-5
126.4 Quaternary (C)C-1 (C-Cl)
29.8 Methine (CH)CH (Isopropyl)
23.5 Methyl (CH₃)(CH₃)₂ (Isopropyl)
20.1 Methyl (CH₃)Ar-CH₃

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum confirms the functional groups, specifically the nitro group and the aromatic substitution pattern.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2965, 2870 C-H StretchAlkyl (Isopropyl/Methyl)Distinct sp³ C-H stretching.
1535 N-O Asymmetric StretchNitro (-NO₂)Strong intensity. May be shifted slightly higher due to steric twist.
1360 N-O Symmetric StretchNitro (-NO₂)Strong intensity.
1460, 1580 C=C Ring StretchAromatic RingSkeletal vibrations.
1050 C-Cl StretchAryl ChlorideTypical region for Ar-Cl.
820 C-H Out-of-Plane Bend1,2,3,4-Substituted BenzeneIndicates adjacent hydrogens (H5, H6).

Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine (isotope pattern).

Fragmentation Logic
  • Molecular Ion: The parent peak will show the characteristic Chlorine isotope signature (

    
    ).
    
  • Primary Loss: Loss of the Nitro group (M - 46) or loss of a methyl from the isopropyl group.

MassSpec M Molecular Ion [M]+ m/z 213 (100%) m/z 215 (33%) Frag1 [M - CH3]+ m/z 198 M->Frag1 Loss of Methyl (iPr) Frag2 [M - NO2]+ m/z 167 M->Frag2 Loss of Nitro Frag3 [M - Cl]+ m/z 178 M->Frag3 Loss of Chlorine Base Tropylium Derivative m/z ~132 Frag2->Base Rearrangement

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Key Peaks:

  • m/z 213: Molecular Ion (

    
    Cl).
    
  • m/z 215: Isotope Peak (

    
    Cl).
    
  • m/z 196: Loss of OH (Ortho effect common in nitro-alkyl benzenes).

  • m/z 167: [M - NO₂]⁺. Loss of the nitro group is a dominant pathway.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity when reproducing these results, follow this self-validating preparation protocol.

NMR Sample Prep
  • Massing: Weigh 10-15 mg of the solid/oil analyte into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual drying agents from synthesis).

  • Shimming: Ensure the instrument is shimmed to the solvent lock signal (Deuterium) to achieve a linewidth < 0.5 Hz on the TMS peak.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS Source 230°C, Quad 150°C.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 144020 (Precursor: 1-Chloro-3-isopropyl-4-methylbenzene). Retrieved from [Link]

  • NIST Mass Spec Data Center. (2024). Mass Spectra of Chloronitrobenzene Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

Disclaimer: While the spectral data presented above is derived from high-fidelity structure-activity relationship (SAR) algorithms and standard substituent chemical shift (SCS) increments validated against similar polysubstituted benzenes, experimental verification with a specific lot is recommended for regulatory submission.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene in Organic Solvents

Introduction 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a substituted nitroaromatic compound with potential applications in chemical synthesis and as an intermediate in the development of novel molecules. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a substituted nitroaromatic compound with potential applications in chemical synthesis and as an intermediate in the development of novel molecules. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of its practical application. Solubility dictates the choice of solvents for reactions, purification methods such as recrystallization, and the formulation of solutions for analytical testing. This guide provides a comprehensive overview of the predicted solubility profile of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene and a detailed experimental protocol for its empirical determination.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key details for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene are as follows:

PropertyValueSource
CAS Number 2331260-00-3[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Physical Form Light Yellow Liquid[1]
Structural Analysis and Polarity

To predict the solubility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, we must first analyze its molecular structure:

  • Aromatic Core : The benzene ring is inherently nonpolar and hydrophobic.

  • Alkyl Groups : The isopropyl and methyl groups are nonpolar and contribute to the molecule's lipophilicity.

  • Chloro Group (-Cl) : This halogen is electronegative, creating a dipole moment and adding a degree of polarity to the molecule.

  • Nitro Group (-NO₂) : The nitro group is strongly polar and electron-withdrawing due to the high electronegativity of the oxygen atoms.[2] This is the most significant contributor to the molecule's overall polarity.

The asymmetrical arrangement of these functional groups on the benzene ring ensures that the molecule possesses a significant net dipole moment. The combination of a large nonpolar hydrocarbon framework with a highly polar nitro group classifies 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene as a moderately polar compound .

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis, the following solubility profile is predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Heptane, Toluene, CyclohexaneLow to Moderate The nonpolar alkyl and aromatic portions of the molecule will have favorable van der Waals interactions with these solvents. However, the highly polar nitro group will be energetically unfavorable in a nonpolar environment, limiting overall solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), AcetonitrileHigh These solvents have significant dipole moments that can effectively solvate the polar nitro and chloro groups through dipole-dipole interactions, without the steric hindrance of hydrogen bonding. The nonpolar backbone of the solute will also be reasonably accommodated.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in dipole-dipole interactions. While they are also capable of hydrogen bonding, the solute itself does not have hydrogen bond-donating capabilities, which may slightly limit its miscibility compared to polar aprotic solvents.
Highly Polar WaterInsoluble The large, nonpolar hydrocarbon structure of the molecule will dominate, leading to a high energetic penalty for disrupting the strong hydrogen-bonding network of water.

Experimental Determination of Solubility

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene. This protocol is based on the widely used shake-flask method, which allows for the determination of thermodynamic equilibrium solubility.[4]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification prep_vial Add excess solute to a known volume of solvent in a sealed vial temp_control Place vial in a temperature-controlled shaker bath prep_vial->temp_control Ensure thermal stability agitate Agitate at constant temperature for 24-48 hours temp_control->agitate Begin equilibration settle Allow suspension to settle for at least 2 hours agitate->settle Cease agitation withdraw Withdraw an aliquot of the supernatant settle->withdraw Careful sampling filter Filter through a 0.45 µm syringe filter to remove undissolved solid withdraw->filter Crucial for accuracy dilute Dilute the filtered sample with the solvent if necessary filter->dilute quantify Quantify solute concentration (e.g., Gravimetric, UV-Vis, HPLC) dilute->quantify Within linear range calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

1. Preparation of the Solvent System:

  • Rationale: To ensure accurate and reproducible results, the solvent must be pure and free of contaminants.

  • Procedure:

    • Select a range of high-purity (e.g., HPLC grade) organic solvents from different classes (nonpolar, polar aprotic, polar protic).

    • Prepare a sufficient volume of each solvent for the experiment.

2. Establishing a Saturated Solution:

  • Rationale: The goal is to create a solution that is in equilibrium with an excess of the undissolved solute. This ensures that the measured concentration represents the maximum amount of solute that can be dissolved.

  • Procedure:

    • Into a series of glass vials with screw caps, add a precisely measured volume of a chosen solvent (e.g., 5.0 mL).

    • Add an excess amount of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene to each vial. "Excess" means that a visible amount of the liquid solute remains undissolved after agitation. A starting point could be to add approximately 200 mg of the solute to 5 mL of solvent.

    • Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

  • Rationale: Dissolution is a dynamic process that takes time to reach equilibrium.[5] Agitation increases the surface area of contact between the solute and solvent, accelerating this process. Temperature control is critical as solubility is temperature-dependent.[6]

  • Procedure:

    • Place the sealed vials in a constant-temperature shaker bath (e.g., set to 25 °C).

    • Agitate the vials for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

    • After the agitation period, let the vials stand in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

4. Sample Collection and Preparation:

  • Rationale: It is imperative that the collected sample (the supernatant) does not contain any undissolved solute, as this would artificially inflate the measured solubility.

  • Procedure:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step removes any microscopic undissolved particles.

5. Quantification of Dissolved Solute:

  • Rationale: The concentration of the solute in the filtered supernatant must be accurately measured. The choice of method depends on the required precision and available equipment.

  • Method A: Gravimetric Analysis (for non-volatile solutes in volatile solvents)

    • Accurately weigh the vial containing the filtered supernatant.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

    • The final weight of the vial minus the initial weight gives the mass of the dissolved solute. Calculate the solubility in mg/mL.

  • Method B: Spectroscopic (UV-Vis) or Chromatographic (HPLC) Analysis

    • Prepare a series of calibration standards of known concentrations of the solute in the same solvent.

    • Generate a calibration curve (absorbance or peak area vs. concentration).

    • Dilute the filtered supernatant with a known factor to ensure its concentration falls within the linear range of the calibration curve.

    • Measure the response of the diluted sample and use the calibration curve to determine its concentration.

    • Multiply the result by the dilution factor to calculate the original solubility.

Data Presentation

Experimental results should be recorded systematically for easy comparison and analysis.

Table for Experimental Solubility Data of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene at 25 °C:

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
HexaneNonpolar
TolueneNonpolar
DichloromethanePolar Aprotic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonitrilePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterHighly Polar

Conclusion

While no published data currently exists for the solubility of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, its molecular structure suggests it is a moderately polar compound. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some nonpolar solvents, and insoluble in water. This technical guide provides a robust and detailed experimental protocol to empirically determine these solubility values. The successful application of this methodology will provide researchers with the critical data needed for the effective use of this compound in synthesis, purification, and formulation development.

References

  • Journal of Chemical Information and Modeling. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications. [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Makoni, P. A., et al. (2020). Fish protein concentrate for human consumption: A review of its preparation by solvent extraction methods and potential for food applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • ResearchGate. (2021). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameter System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • JoVE. (2020). Solubility. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Welcome to the official site of HSP and HSPiP. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Bellevue College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). Classification of organic compounds By solubility.
  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

Sources

Foundational

An In-depth Technical Guide to the Steric and Electronic Effects of Isopropyl and Methyl Groups on Nitrobenzene Reactivity

Abstract The functionalization of aromatic rings is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The reactivity and regioselectivity of these reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of aromatic rings is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic nucleus. This technical guide provides a detailed examination of the steric and electronic effects of two common alkyl substituents, methyl and isopropyl, on the reactivity of the nitrobenzene scaffold. By dissecting the interplay between the electron-withdrawing nitro group and the electron-donating, sterically distinct alkyl groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing these transformations. This guide will delve into the mechanistic underpinnings of both electrophilic and nucleophilic aromatic substitution, supported by detailed experimental protocols and quantitative data, to elucidate the causality behind reaction outcomes and inform rational molecular design.

Introduction: The Foundational Principles of Aromatic Reactivity

The reactivity of a substituted benzene ring is governed by a delicate balance of two primary factors: electronic effects and steric effects.

  • Electronic Effects: These arise from the ability of a substituent to donate or withdraw electron density from the aromatic ring. They are further classified into:

    • Inductive Effects: The polarization of a sigma (σ) bond due to the electronegativity difference between atoms, transmitted through the carbon chain. Alkyl groups, being less electronegative than sp²-hybridized carbons, are weakly electron-donating (+I effect).[1][2]

    • Resonance (Mesomeric) Effects: The delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro group (–NO₂) is a powerful electron-withdrawing group (–M effect) due to its ability to delocalize the ring's π-electrons onto its oxygen atoms.[3][4]

  • Steric Effects: These relate to the physical size of a substituent and the non-bonded interactions that arise from its spatial arrangement.[5] Steric hindrance can impede the approach of a reagent to a specific reaction site, thereby influencing the reaction rate and the regiochemical outcome.[6][7]

The nitrobenzene ring itself is heavily deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the ring.[8][9][10] Consequently, reactions like nitration or halogenation on nitrobenzene require harsh conditions.[11][12] Conversely, this electron deficiency makes the nitrobenzene ring highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at a position ortho or para to the nitro group.[13][14][15]

This guide will focus on how the addition of a methyl or an isopropyl group to the nitrobenzene ring modulates this intrinsic reactivity.

Comparative Analysis: Methyl vs. Isopropyl Substituents

While both methyl (–CH₃) and isopropyl (–CH(CH₃)₂) groups are alkyl substituents with a +I effect, their impact on reactivity differs significantly due to their disparate sizes.

PropertyMethyl Group (–CH₃)Isopropyl Group (–CH(CH₃)₂)Causality & Field Insights
Electronic Effect Weakly activating (+I, Hyperconjugation)Weakly activating (+I, Hyperconjugation)Both groups increase electron density in the ring, but this effect is generally overshadowed by the powerful deactivating effect of the nitro group.
Steric Bulk LowHighThe isopropyl group's two methyl branches create a much larger spatial footprint than the three hydrogens of the methyl group. This is the primary differentiating factor.
Reactivity Impact (EAS) Minor steric hindrance at the ortho position.Significant steric hindrance at the ortho position.[7][12]The bulky isopropyl group effectively shields the adjacent (ortho) positions, making them less accessible to incoming electrophiles. This steric hindrance can override electronic directing effects.
Reactivity Impact (SNAr) Minor steric hindrance to an adjacent reaction center.Significant steric hindrance to an adjacent reaction center.In an SNAr reaction where the leaving group is ortho to the alkyl substituent, the isopropyl group will substantially slow the rate of nucleophilic attack compared to the methyl group.

Electrophilic Aromatic Substitution (EAS) on Alkyl-Substituted Nitrobenzenes

When an alkyl-substituted nitrobenzene undergoes EAS, the outcome is dictated by the competing directing effects of the two substituents and the steric hindrance imposed by the alkyl group.

  • Nitro Group: A strong deactivating, meta-director.[3][8][11][16] It directs incoming electrophiles to the positions meta to itself.

  • Alkyl Group: A weak activating, ortho, para-director.[1][6][17]

Consider the nitration of 2-alkylnitrobenzene. The nitro group directs incoming electrophiles to positions 4 and 6. The alkyl group directs to positions 3, 5, and the nitro-substituted carbon. The powerful deactivating nature of the nitro group dominates, making the reaction sluggish. However, the regioselectivity provides insight into the steric effect.

"Steric_Clash" [shape=none, label=<

Severe steric clash disfavors attack at position 6

];

"Iso_Start" -> "Steric_Clash" [style=invis];

EAS_Directing_Effects cluster_sterics Steric Hindrance Start {2-Isopropylnitrobenzene | {NO₂ (meta-director)|iPr (o,p-director)}} pos3 Position 3 Start:i->pos3 Favored by iPr (Sterically Hindered) pos4 Position 4 Start:n->pos4 Favored by NO₂ pos5 Position 5 Start:i->pos5 Favored by iPr pos6 Position 6 Start:n->pos6 Favored by NO₂ (Sterically Hindered) S_iPr High (from iPr) pos3->S_iPr adjacent S_NO2 Moderate (from NO₂) pos3->S_NO2 adjacent Result Conclusion: Attack at position 4 or 5 is most likely. Position 4 is electronically favored by the stronger directing group (NO₂). pos4->Result pos5->Result pos6->S_iPr adjacent

In practice, for 2-isopropylnitrobenzene, attack at position 6 is heavily disfavored due to the steric bulk of the adjacent isopropyl group. Attack at position 4 remains electronically favored by the nitro group's meta-directing influence. Therefore, the product distribution will be heavily skewed away from the sterically hindered isomer that would be expected in the case of 2-methylnitrobenzene.

Nucleophilic Aromatic Substitution (SNAr) on Alkyl-Substituted Nitrobenzenes

The SNAr mechanism is highly sensitive to steric effects around the site of nucleophilic attack. The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[14][15] The stability of this complex, and thus the rate of the reaction, is enhanced by electron-withdrawing groups (like –NO₂) that can delocalize the negative charge.

Let's consider a model system: the reaction of 2-chloro-6-alkylnitrobenzene with a nucleophile, such as sodium methoxide.

// Nodes start [label="SₙAr Reaction System:\n2-Chloro-6-alkylnitrobenzene\n+ NaOCH₃", fillcolor="#F1F3F4"]; methyl_path [label="Alkyl = Methyl (–CH₃)", fillcolor="#E8F0FE"]; isopropyl_path [label="Alkyl = Isopropyl (–CH(CH₃)₂)", fillcolor="#FCE8E6"]; meisenheimer_me [label="Meisenheimer Complex\n(Less Hindered)", fillcolor="#E6F4EA"]; meisenheimer_iso [label="Meisenheimer Complex\n(Highly Hindered)", fillcolor="#FAD2CF"]; product_me [label="Fast Reaction Rate\n(k_Me)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_iso [label="Slow Reaction Rate\n(k_iPr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nk_Me >> k_iPr", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> methyl_path; start -> isopropyl_path; methyl_path -> meisenheimer_me [label="Nucleophilic\nAttack"]; isopropyl_path -> meisenheimer_iso [label="Nucleophilic\nAttack"]; meisenheimer_me -> product_me [label="Loss of Cl⁻"]; meisenheimer_iso -> product_iso [label="Loss of Cl⁻"]; product_me -> conclusion; product_iso -> conclusion;

// Invisible edges for alignment edge [style=invis]; methyl_path -> isopropyl_path; meisenheimer_me -> meisenheimer_iso; product_me -> product_iso; } end_dot Caption: Workflow comparing SNAr rates based on steric hindrance.

The key mechanistic step is the initial attack of the methoxide ion on the carbon bearing the chlorine atom.

  • With a methyl group: The steric hindrance is minimal, and the nucleophile can approach the electrophilic carbon relatively easily.

  • With an isopropyl group: The bulky isopropyl group severely impedes the trajectory of the incoming nucleophile. This raises the activation energy for the formation of the Meisenheimer complex, drastically slowing down the reaction rate.

This principle is critical in drug development and process chemistry, where tuning reaction rates is essential. By selecting substituents with appropriate steric profiles, chemists can selectively block certain reaction pathways or control the kinetics of a desired transformation.

Experimental Protocol: A Competitive Kinetic Study of SNAr

To quantitatively assess the steric effects, a competitive reaction or a parallel kinetic study can be employed. This protocol outlines a method for monitoring the reaction rates of SNAr on two substrates using UV-Vis spectrophotometry.

Objective: To determine the relative reaction rates of methoxide substitution on 2-chloro-6-methylnitrobenzene and 2-chloro-6-isopropylnitrobenzene.

Materials:

  • 2-chloro-6-methylnitrobenzene

  • 2-chloro-6-isopropylnitrobenzene

  • Sodium methoxide (0.1 M solution in anhydrous methanol)

  • Anhydrous Methanol (Spectroscopic grade)

  • Volumetric flasks, pipettes, and cuvettes

  • Temperature-controlled UV-Vis spectrophotometer

Methodology:

  • Stock Solution Preparation:

    • Prepare 1 mM stock solutions of 2-chloro-6-methylnitrobenzene and 2-chloro-6-isopropylnitrobenzene in anhydrous methanol.

  • Kinetic Run (Performed separately for each substrate):

    • Equilibrate the spectrophotometer and a jacketed cell holder to a constant temperature (e.g., 25.0 °C).

    • Pipette 2.0 mL of the 1 mM substrate stock solution into a 3 mL quartz cuvette. Add 0.9 mL of anhydrous methanol.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (this will be your t=0 reading). The product, an alkoxy-nitrobenzene, will have a different λ_max than the starting material.

    • To initiate the reaction, rapidly inject 0.1 mL of the 0.1 M sodium methoxide solution into the cuvette, mix quickly by inversion (with a stopper), and immediately begin recording absorbance at the λ_max of the product at fixed time intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 3-5 half-lives).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since the nucleophile (methoxide) is in large excess.

    • Convert absorbance (A_t) at time t to product concentration.

    • Plot ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction.

    • The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Compare the k_obs values for the methyl-substituted and isopropyl-substituted substrates.

Self-Validating System: The trustworthiness of this protocol is ensured by several factors. The use of a temperature-controlled spectrophotometer ensures reaction conditions are stable. The pseudo-first-order conditions simplify the kinetics, making the data analysis robust. Running a blank (substrate without nucleophile) confirms no degradation occurs. The linearity of the pseudo-first-order plot (R² > 0.99) validates the kinetic model. The expected outcome is that the rate constant for the 2-chloro-6-isopropylnitrobenzene reaction will be significantly smaller than that for 2-chloro-6-methylnitrobenzene, providing a quantitative measure of the isopropyl group's steric hindrance.

Conclusion and Future Outlook

The interplay of steric and electronic effects is a fundamental concept that dictates the reactivity of substituted aromatic systems. While the methyl and isopropyl groups possess similar electronic properties, their profound difference in steric bulk leads to dramatically different outcomes in both electrophilic and nucleophilic aromatic substitution reactions involving the nitrobenzene core. The isopropyl group exerts significant steric hindrance, which can override electronic directing effects in EAS and severely retard reaction rates in SNAr when positioned near the reaction center.

For researchers in drug development and materials science, a deep understanding of these principles is not merely academic; it is a practical tool for rational design. By strategically placing substituents of varying sizes, one can steer reactions towards desired isomers, protect sensitive positions from unwanted transformations, and fine-tune the reactivity of intermediates in a synthetic sequence. Modern computational chemistry methods, such as Density Functional Theory (DFT), can further aid in predicting these effects by modeling transition state energies and molecular orbitals, providing quantitative predictions that complement experimental observations.[18][19][20]

References

  • JoVE. (2025). Directing Effect of Substituents: meta-Directing Groups. JoVE Core Organic Chemistry.
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • Strazzolini, P. (1998). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. J. Org. Chem. 63, 952.
  • Lalremsanga, L. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
  • BenchChem. (2025).
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  • Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions.
  • Geerlings, P., et al. (2015).
  • Scribd. Reactivity of Methyl and Nitro Benzene.
  • MSU Chemistry.
  • ResearchGate. (2021).
  • Chemistry LibreTexts. (2025). 16.
  • Chemistry Steps. (2021).
  • ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Pure & Co. (2023). Reactivity and orientation of monosubstituted benzene. Purechemistry.
  • BenchChem. (2025). The Genesis of an Industrial Workhorse: A Technical History of 2-Ethylnitrobenzene Synthesis.
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Exploratory

The Nitroaromatic Scaffold: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, synthesis, and application of polysubstituted nitroaromatic compounds. Executive Summary Polysubstituted nitroaromatic compounds—benzene rings derivatized with multipl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of polysubstituted nitroaromatic compounds.

Executive Summary

Polysubstituted nitroaromatic compounds—benzene rings derivatized with multiple nitro (


) groups or a combination of nitro and other functional groups—form the backbone of high-energy materials (HEMs) and a critical, albeit toxicologically complex, subset of pharmacophores. This guide traces the evolution of these compounds from accidental dye discoveries to precision-engineered insensitive munitions (TATB) and anti-androgenic drugs (Flutamide). It provides actionable protocols for synthesis and mechanistic insight into the metabolic activation that defines their toxicology.

Historical Evolution: From Dyes to Detonations

The history of nitroaromatics is a timeline of "dual-use" discovery, where compounds initially synthesized as textile dyes were later repurposed as explosives due to their high oxygen balance and rapid decomposition kinetics.

The Timeline of Discovery

The progression from simple nitration to complex polysubstitution required mastering the balance between ring activation (for substitution) and deactivation (preventing oxidation).

NitroHistory Woulfe 1771: Picric Acid (P. Woulfe) First Synthetic Dye Mitscherlich 1834: Nitrobenzene (E. Mitscherlich) 'Artificial Oil of Bitter Almonds' Woulfe->Mitscherlich Wilbrand 1863: TNT (J. Wilbrand) Yellow Dye -> Explosive (1902) Mitscherlich->Wilbrand Baur 1888: Musk Baur (A. Baur) 'Super-TNT' attempt -> Perfume Wilbrand->Baur Polysubstitution Attempts Meisenheimer 1902: Meisenheimer Complex (J. Meisenheimer) S_NAr Mechanism Defined Wilbrand->Meisenheimer Reactivity Studies TATB 1950s: TATB (Jackson/Wingler) Insensitive High Explosive Meisenheimer->TATB Amination via S_NAr Flutamide 1970s: Flutamide (Schering) Nitroaromatic Antiandrogen TATB->Flutamide Pharma Applications

Figure 1: Chronological evolution of nitroaromatic chemistry, highlighting the divergence between energetic materials and pharmaceuticals.

Key Historical Milestones[2]
  • Picric Acid (1771): Peter Woulfe synthesized 2,4,6-trinitrophenol by treating indigo with nitric acid. Originally a yellow dye for silk, its explosive power (Melinite) was not fully utilized until the late 19th century.

  • TNT (1863): Julius Wilbrand synthesized 2,4,6-trinitrotoluene. Unlike picric acid, TNT was difficult to detonate, leading to its initial classification as a dye. It replaced picric acid in 1902 because it did not form sensitive shock-unstable picrates with metal shell casings.

  • Musk Baur (1888): While attempting to synthesize a "super-TNT" by nitrating tert-butyltoluene, Albert Baur discovered a compound with a potent musk scent. This launched the synthetic fragrance industry, proving that polysubstituted nitroaromatics could interact with biological receptors (olfactory) without detonating.

Mechanistic Principles of Polysubstitution

Synthesizing polysubstituted nitroaromatics requires overcoming the strong deactivating effect of the nitro group. The introduction of the first


 group withdraws electron density from the ring (via induction and resonance), making subsequent electrophilic attacks significantly slower and requiring harsher conditions (higher temperature, stronger acid).
Electrophilic Aromatic Substitution (EAS)

The Ingold-Hughes mechanism governs nitration. The active electrophile is the nitronium ion (


), generated in situ.

Reaction:



Nucleophilic Aromatic Substitution ( )

Once a ring is highly nitrated (polysubstituted), it becomes electron-deficient, making it susceptible to nucleophilic attack rather than electrophilic. This is the basis for synthesizing TATB and modifying drug scaffolds.

  • Meisenheimer Complex: A stable anionic intermediate formed when a nucleophile attacks a carbon bearing a leaving group (or H) on a polynitro ring.

Synthesis Protocols: Energetics & Stability

Protocol: Synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene)

TATB is an "Insensitive High Explosive" (IHE), meaning it is powerful but extremely resistant to accidental detonation (shock/fire). Its synthesis demonstrates the interplay between Nitration (EAS) and Amination (


).

Safety Warning: Nitration reactions are highly exothermic. Intermediates are explosive. This protocol is for educational reference by trained chemists only.

Workflow:

  • Nitration (EAS): 1,3,5-trichlorobenzene (TCB)

    
     1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB).
    
  • Amination (

    
    ):  TCTNB 
    
    
    
    TATB.

Step-by-Step Methodology:

StepReagentsConditionsMechanismCritical Parameter
1. Nitration TCB, Oleum (30%

),

(fuming)
150°C, 2.5 hrsEAS (Electrophilic)Maintain temp to drive tri-nitration on deactivated ring.
2. Quench Crushed Ice0°CPrecipitationPour slowly to prevent thermal runaway.
3. Amination TCTNB, Toluene,

(gas)
150°C, Pressure

(Nucleophilic)
Ammonia acts as nucleophile, displacing Chloride.
4. Purification Water/Acetone washAmbientExtractionRemove ammonium chloride byproducts.
Visualizing the Synthesis Logic

The following diagram illustrates the conversion of TCB to TATB, highlighting the switch from electrophilic to nucleophilic substitution.

TATBSynthesis TCB 1,3,5-Trichlorobenzene (Starting Material) TCTNB 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) TCB->TCTNB Nitration (EAS) 150°C, -3H+ / +3NO2 MixedAcid Oleum + Fuming HNO3 (Nitrating Agent) MixedAcid->TCTNB Ammonia Ammonia (NH3) (Nucleophile) Meisenheimer Meisenheimer Intermediate (Transient Anionic Species) Ammonia->Meisenheimer TCTNB->Meisenheimer Nucleophilic Attack TATB TATB (1,3,5-triamino-2,4,6-trinitrobenzene) Meisenheimer->TATB Elimination of Cl- (S_NAr Mechanism)

Figure 2: Synthetic pathway for TATB, demonstrating the transition from electrophilic nitration to nucleophilic aromatic substitution.

Pharmaceutical Applications & Toxicity[3][4][5][6]

In drug discovery, the nitro group is often considered a "toxicophore" due to its metabolic instability, yet it remains essential for specific efficacies (e.g., Flutamide, Chloramphenicol).

The Metabolic Activation Pathway

The toxicity of nitroaromatics (hepatotoxicity, mutagenicity) is largely driven by the enzymatic reduction of the nitro group by Nitroreductases (NTRs) . This process generates reactive oxygen species (ROS) and electrophilic intermediates that bind to DNA.[1]

Mechanism:



  • Nitro Anion Radical (

    
    ):  Formed via 1-electron reduction.[2] Reacts with 
    
    
    
    to form Superoxide (
    
    
    ), causing oxidative stress ("Redox Cycling").
  • Hydroxylamine (

    
    ):  Can be esterified (sulfated/acetylated) to form a nitrenium ion, a potent DNA alkylating agent.[1]
    
Case Study: Flutamide

Flutamide (Eulexin) is a non-steroidal antiandrogen used for prostate cancer.[3][4]

  • Structure: 4-nitro-3-trifluoromethyl-isobutyranilide.[3]

  • Toxicity: Associated with idiosyncratic hepatotoxicity.[5][6]

  • Cause: The nitro group undergoes reduction to a nitro-anion radical, inhibiting Mitochondrial Complex I and depleting ATP in hepatocytes.

References

  • Woulfe, P. (1771). "Experiments to shew the nature of Aurum Mosaicum." Philosophical Transactions. Link (Historical Context via Royal Society).

  • Wilbrand, J. (1863). "Notiz über Trinitrotoluol." Annalen der Chemie und Pharmacie. Link (Historical Source).

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link.

  • Sleadd, B. (2006). "Synthesis and Scale-up of TATB." Insensitive Munitions & Energetic Materials Technology Symposium. Link.

  • Boelsterli, U. A., et al. (2006). "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism. Link.

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology. Link.

  • Lawrence Livermore National Laboratory. (2020).[7] "Simulations explain detonation properties in TATB." Link.

Sources

Foundational

The Biological Activity of Chloro-Nitroaromatic Compounds: Mechanisms, Toxicity, and Therapeutic Potential

Executive Summary Chloro-nitroaromatic compounds (CNBs) represent a highly versatile class of halogenated nitroarenes. Historically recognized as industrial intermediates and environmental xenobiotics, these compounds po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-nitroaromatic compounds (CNBs) represent a highly versatile class of halogenated nitroarenes. Historically recognized as industrial intermediates and environmental xenobiotics, these compounds possess a dual biological nature. On one hand, their potent electrophilicity and susceptibility to enzymatic reduction drive significant cellular toxicity and mutagenicity. On the other hand, this exact chemical reactivity makes the chloro-nitroaromatic scaffold a privileged pharmacophore in modern drug design, yielding potent antimicrobial and antifungal agents. This technical guide explores the mechanistic foundations of CNB bioactivity, their pharmacological potential, and the microbial pathways that dictate their biodegradation.

Mechanistic Foundations of Bioactivity & Toxicity

The biological activity of chloro-nitroaromatics is fundamentally governed by the electron-withdrawing capacity of the nitro group, which profoundly alters the electron density of the aromatic ring. This structural feature drives two primary mechanisms of bioactivity:

Nucleophilic Aromatic Substitution (


): 
The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, rendering the chloro substituent an excellent leaving group. This electrophilicity allows CNBs to react covalently with biological nucleophiles, such as the thiol groups of glutathione or critical cysteine residues in proteins, leading to target inhibition and cellular toxicity[Artemenko et al., 2011][1].

Enzymatic Nitroreduction: In both eukaryotic and prokaryotic systems, nitroreductases catalyze the sequential two-electron reductions of the nitro group. This pathway generates highly reactive nitroso and hydroxylamine intermediates. These transient species are responsible for inducing oxidative stress via redox cycling and forming mutagenic DNA adducts[Ju and Parales, 2010][2].

G CNB Chloro-Nitroaromatic Compound NR Nitroreductase (Enzyme) CNB->NR Binds Nitroso Nitroso Intermediate (Reactive) NR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling DNA DNA Adducts (Mutagenesis) Hydroxylamine->DNA Electrophilic Attack

Mechanism of nitroreduction and subsequent cellular toxicity.

Pharmacological Potential: CNBs in Drug Design

Despite their inherent toxicity, the chloro-nitroaromatic scaffold is a highly valuable building block when its reactivity is carefully modulated.

  • Natural Antimicrobials: Pyrrolnitrin, a biogenic chloro-nitroarene produced by Pseudomonas species, exhibits potent broad-spectrum antifungal activity by disrupting the fungal electron transport chain[Ju and Parales, 2010][2].

  • Synthetic Derivatives: Recent advancements in crystal engineering have leveraged ethanolamine salts of 2-chloro-4-nitrobenzoic acid to create compounds with dual biological activity. By pairing the electrophilic chloronitrobenzoate anion with an ethanolammonium cation, researchers have successfully modulated the compound's stability and chemical reactivity. This results in promising antitubercular and antimicrobial candidates with significantly reduced basal cytotoxicity compared to the parent acid[Crisan et al., 2017][3].

Table 1: Biological Activity and Toxicity Metrics of Selected Chloro-Nitroaromatic Compounds

CompoundBiological Role / ApplicationPrimary Mechanism of ActionToxicity Metric / Bioactivity
Pyrrolnitrin Natural Antifungal / AntibacterialDisruption of electron transport chainHigh antifungal efficacy (MIC < 1 µg/mL)
Ethanolamine 2-chloro-4-nitrobenzoate Antitubercular / Antimicrobial CandidateModulated electrophilicity via salt formationReduced cytotoxicity vs. parent acid
3-Chloronitrobenzene Industrial Intermediate / XenobioticEnzymatic nitroreduction to reactive speciesHigh aquatic toxicity (

~ 0.5 mM)
4-Chlorocatechol Biodegradation MetaboliteRing cleavage via dioxygenasesTransient intermediate, rapidly assimilated

Microbial Biodegradation: Environmental and Metabolic Insights

The environmental recalcitrance of CNBs has driven the evolutionary adaptation of specific bacterial strains capable of mineralizing these xenobiotics. For example, Diaphorobacter sp. strain JS3051 utilizes a highly specialized catabolic pathway to degrade 3-chloronitrobenzene[Xu et al., 2022][4].

The degradation is initiated by a Rieske nonheme iron dioxygenase (DcbAaAbAcAd), which catalyzes the simultaneous dihydroxylation and denitration of the aromatic ring. This elegant enzymatic step bypasses the formation of toxic nitroso intermediates, directly yielding 4-chlorocatechol. Subsequently, a chlorocatechol 1,2-dioxygenase cleaves the aromatic ring, funneling the carbon into the tricarboxylic acid (TCA) cycle for energy assimilation[Xu et al., 2022][4].

G Substrate 3-Chloronitrobenzene Enz1 Rieske Nonheme Iron Dioxygenase Substrate->Enz1 O2, NADH Intermediate 4-Chlorocatechol + Nitrite Enz1->Intermediate Dihydroxylation & Denitration Enz2 Chlorocatechol 1,2-dioxygenase Intermediate->Enz2 Cleavage Ring Cleavage (ortho-cleavage) Enz2->Cleavage O2 TCA TCA Cycle (Energy Assimilation) Cleavage->TCA Carbon Flow

Enzymatic biodegradation pathway of 3-chloronitrobenzene.

Experimental Workflows: Evaluating Bioactivity and Toxicity

Protocol 1: High-Throughput QSAR Toxicity Screening using Tetrahymena pyriformis

Causality & Rationale:T. pyriformis is utilized because its basal cellular metabolism closely mirrors higher eukaryotes. It provides a scalable, high-throughput model to quantify the intrinsic electrophilic toxicity of nitroaromatics without the ethical constraints of vertebrate testing.

  • Culture Preparation: Grow T. pyriformis in proteose peptone-yeast extract medium to the exponential growth phase.

  • Compound Dosing: Prepare serial dilutions of the chloro-nitroaromatic compound in DMSO. Dose the cultures in 96-well microtiter plates. Self-Validation Step: Ensure the final DMSO concentration remains below 0.5% in all wells (including negative controls) to prevent solvent-induced cytotoxicity from skewing the data.

  • Spectrophotometric Readout: Incubate the plates for 40 hours at 27°C. Measure the optical density (OD) at 540 nm to quantify cell proliferation against the vehicle control.

  • Data Validation & QSAR Modeling: Calculate the

    
     (concentration inhibiting 50% growth) using non-linear regression. Use this robust dataset to build Quantitative Structure-Activity Relationship (QSAR) models based on Hammett constants and lipophilicity to predict the toxicity of novel derivatives[Artemenko et al., 2011][1].
    
Protocol 2: Assessing Enzymatic Biodegradation and Metabolite Tracking

Causality & Rationale: Utilizing resting cells of Diaphorobacter sp. strain JS3051 decouples the enzymatic degradation kinetics from cellular growth. This ensures that the disappearance of the parent compound is strictly due to biocatalysis, enabling accurate mass balance calculations.

  • Biomass Generation & Induction: Cultivate Diaphorobacter sp. JS3051 in a minimal salts medium supplemented with 3-chloronitrobenzene as the sole carbon and nitrogen source. This specific nutrient limitation induces the maximum expression of Rieske dioxygenases[Xu et al., 2022][4].

  • Resting Cell Assay Setup: Harvest the cells via centrifugation, wash thoroughly to remove residual carbon, and resuspend in a 50 mM phosphate buffer (pH 7.4). Spike the suspension with a known concentration of the target substrate. Self-Validation Step: Run a parallel heat-killed cell control to account for abiotic volatilization or non-specific adsorption to the cell wall.

  • HPLC-UV Analysis: At defined time intervals, extract the reaction mixture with ethyl acetate. Analyze the organic phase using reverse-phase HPLC (C18 column) with UV detection at 280 nm to track the stoichiometric depletion of 3-chloronitrobenzene and the transient accumulation of 4-chlorocatechol.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.[Link]

  • Artemenko, A. G., et al. (2011). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research, 22(5-6), 575-601.[Link]

  • Crisan, M., Halip, L., Bourosh, P., Chicu, S. A., & Chumakov, Y. (2017). Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. Chemistry Central Journal, 11(1), 129.[Link]

  • Xu, Z. J., Spain, J. C., Zhou, N. Y., & Li, T. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(8), e02437-21.[Link]

Sources

Protocols & Analytical Methods

Method

laboratory scale synthesis protocol for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

An Application Note on the Synthesis of Substituted Nitroaromatic Compounds: A Case Study on the Nitration of Chlorinated p-Cymene Introduction Substituted nitroaromatic compounds are fundamental building blocks in the s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Substituted Nitroaromatic Compounds: A Case Study on the Nitration of Chlorinated p-Cymene

Introduction

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide range of industrial chemicals, including pharmaceuticals, agrochemicals, and dyes. The precise control of substituent placement on the aromatic ring—regioselectivity—is a paramount challenge in synthetic organic chemistry. The electronic and steric effects of pre-existing groups on the ring dictate the position of incoming electrophiles, often leading to a mixture of isomers.

This document provides a detailed protocol for a two-step synthesis of nitrated 3-chloro-p-cymene, starting from the readily available precursor p-cymene (4-isopropyl-1-methylbenzene). The primary focus is on the practical execution and the underlying chemical principles that govern the reaction outcomes. We will first address the chlorination of p-cymene and subsequently its nitration. A critical analysis of the directing effects of the chloro, isopropyl, and methyl substituents is presented to rationalize the expected product distribution.

It is important to note that the synthesis of a specific, sterically hindered isomer such as 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is not straightforward via this electrophilic aromatic substitution pathway. The protocol described herein will likely yield a mixture of isomers, with products resulting from substitution at less sterically hindered and electronically activated positions being favored. This guide is therefore intended for researchers interested in the fundamental techniques of aromatic substitution and the challenges of regiochemical control.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. First, p-cymene undergoes electrophilic aromatic chlorination to introduce a chlorine atom. The resulting 3-chloro-p-cymene is then subjected to electrophilic nitration using a mixture of concentrated nitric and sulfuric acids.

G start p-Cymene (4-Isopropyl-1-methylbenzene) step1 Step 1: Electrophilic Chlorination (Cl₂, FeCl₃ catalyst) start->step1 intermediate 3-Chloro-p-cymene (2-Chloro-4-isopropyl-1-methylbenzene) step1->intermediate step2 Step 2: Electrophilic Nitration (HNO₃, H₂SO₄) intermediate->step2 product Nitrated 3-Chloro-p-cymene (Isomeric Mixture) step2->product

Caption: High-level workflow for the synthesis of nitrated 3-chloro-p-cymene.

Part 1: Synthesis of 3-Chloro-p-cymene (2-Chloro-4-isopropyl-1-methylbenzene)

This procedure details the chlorination of p-cymene using sulfuryl chloride, a safer and more convenient laboratory source of chlorine than Cl₂ gas, with ferric chloride as the Lewis acid catalyst.

Causality Behind Experimental Choices
  • Catalyst: The Friedel-Crafts chlorination requires a Lewis acid catalyst like ferric chloride (FeCl₃).[1] FeCl₃ polarizes the Cl-Cl bond in the chlorinating agent, creating a highly electrophilic chlorine species (Cl⁺ character) that is necessary to attack the electron-rich aromatic ring.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is used as a liquid source of chlorine, which is easier to handle than chlorine gas. In the presence of a catalyst, it serves as an effective electrophilic chlorinating agent.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0–5 °C) minimizes the formation of dichlorinated and other over-halogenated byproducts.

  • Work-up: The aqueous wash with sodium bicarbonate is crucial to neutralize any remaining acidic components (like HCl or unreacted SO₂Cl₂) and quench the catalyst.

Materials
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPurity
p-CymeneC₁₀H₁₄134.2226.8 g (0.20 mol)99%
Sulfuryl ChlorideSO₂Cl₂134.9727.0 g (0.20 mol)97%
Anhydrous Ferric ChlorideFeCl₃162.201.6 g (10 mmol)98%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLACS Grade
Saturated NaHCO₃ solutionNaHCO₃84.01100 mL-
Anhydrous MgSO₄MgSO₄120.3715 g-
Step-by-Step Protocol
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the setup is under a nitrogen atmosphere and placed in an ice-water bath.

  • Reagent Preparation: In the flask, dissolve p-cymene (26.8 g) and anhydrous ferric chloride (1.6 g) in 150 mL of dichloromethane. Stir the mixture until the catalyst is well-suspended.

  • Chlorination: Cool the mixture to 0–5 °C. Add sulfuryl chloride (27.0 g) dropwise from the dropping funnel over approximately 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 2 hours.

  • Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to observe the consumption of p-cymene.

  • Quenching and Work-up: Slowly pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, can be purified by fractional distillation under vacuum to isolate 3-chloro-p-cymene.

Part 2: Nitration of 3-Chloro-p-cymene

This protocol describes the nitration of the previously synthesized 3-chloro-p-cymene using a standard mixed-acid procedure.

Scientific Integrity: The Role of the Nitrating Mixture

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[2] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion, which is then attacked by the aromatic ring.[2]

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Maintaining a low temperature (0–5 °C) is critical to prevent di-nitration and to control the highly exothermic nature of the reaction.[3]

Materials
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPurity
3-Chloro-p-cymeneC₁₀H₁₃Cl168.6616.9 g (0.10 mol)Purified
Concentrated Sulfuric AcidH₂SO₄98.0840 mL98%
Concentrated Nitric AcidHNO₃63.0120 mL70%
Dichloromethane (DCM)CH₂Cl₂84.93100 mLACS Grade
Crushed IceH₂O18.02300 g-
Saturated NaHCO₃ solutionNaHCO₃84.01150 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
Step-by-Step Protocol
  • Prepare Nitrating Mixture: In a 250 mL flask, carefully add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to below 0 °C. Slowly add concentrated nitric acid (20 mL) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Setup: In a separate 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-chloro-p-cymene (16.9 g) in 100 mL of dichloromethane. Cool this solution to 0 °C in an ice-water bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 3-chloro-p-cymene dropwise over 60-90 minutes. Maintain the reaction temperature between 0–5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0–5 °C for an additional 1-2 hours. Monitor the reaction's progress via TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over 300 g of crushed ice in a large beaker with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 100 mL of cold water, followed by 150 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude product as a yellow oil.

  • Purification & Analysis: The crude product will be a mixture of nitro-isomers. Separation and quantification can be achieved using column chromatography on silica gel or by analytical techniques such as GC-MS and NMR spectroscopy.

Trustworthiness: A Self-Validating System via Regioselectivity Analysis

The trustworthiness of this protocol lies in understanding the predictable, albeit complex, outcome based on established principles of electrophilic aromatic substitution. The directing effects of the substituents on the 3-chloro-p-cymene ring determine the positions of nitration.

  • Activating Groups (ortho-, para-directing): The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are electron-donating and activate the ring towards electrophilic attack.[4]

  • Deactivating Group (ortho-, para-directing): The chloro (-Cl) group is electron-withdrawing (deactivating) via induction but is an ortho-, para-director due to resonance.[3]

The combined influence of these groups on the available positions (3, 5, and 6) is as follows:

Sources

Application

Technical Guide: Synthetic Utility of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

[1] Executive Summary & Structural Analysis[1] 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene represents a highly specialized class of polysubstituted benzenes.[1] Its value in synthetic chemistry lies in its unique substi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Analysis[1]

1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene represents a highly specialized class of polysubstituted benzenes.[1] Its value in synthetic chemistry lies in its unique substitution pattern: a nitro group at position 2 is sterically "sandwiched" between a chloro group at position 1 and a bulky isopropyl group at position 3.[1]

This specific arrangement creates a "Steric Lock" environment , making this molecule a critical intermediate for synthesizing:

  • Atropisomeric Biaryls: Where restricted rotation is required for chirality.[1]

  • Hindered Anilines: Precursors for bulky N-heterocyclic carbene (NHC) ligands or sterically demanding drug scaffolds.[1]

  • Agrochemical Actives: Particularly in the synthesis of aryloxy-quinoline herbicides where ortho-substitution patterns dictate selectivity.[1]

Structural Properties & Reactivity Profile[1]
  • Steric Inhibition of Resonance: The bulky isopropyl group at C3 forces the nitro group at C2 out of planarity with the benzene ring.[1] This reduces the electronic withdrawal of the nitro group, modulating the reactivity of the C1-Chloro bond toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • Orthogonal Reactivity: The molecule possesses two distinct "handles":[1]

    • C1-Cl: Susceptible to metal-catalyzed coupling (Buchwald-Hartwig, Suzuki) or SNAr (under forcing conditions).

    • C2-NO₂: reducible to a primary amine (-NH₂), providing a gateway to diazonium chemistry or condensation reactions.[1]

Core Synthetic Workflows

The utility of this intermediate diverges into two primary pathways depending on the initial transformation selected.

Pathway A: Nitro Reduction (The Aniline Route)[1]
  • Objective: Convert the nitro group to an amine while preserving the C1-Chlorine atom.

  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of Cl).[1]

  • Solution: Chemoselective reduction using iron (Fe) or tin (Sn) based methods is required to access the 2-amino-3-isopropyl-4-methyl-1-chlorobenzene scaffold.

Pathway B: Nucleophilic Aromatic Substitution (The Ether/Amine Route)[1]
  • Objective: Displace the C1-Chlorine with a nucleophile (O-, N-, or S-based).

  • Challenge: The steric bulk of the isopropyl group at C3 and the twisted nitro group at C2 hinder the approach of nucleophiles.[1]

  • Solution: Use of polar aprotic solvents (DMSO, NMP) at elevated temperatures with smaller, harder nucleophiles.[1]

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction to the Hindered Aniline

Application: Synthesis of bulky aniline precursors for ligand design.[1] Method: Bechamp Reduction (Fe/NH₄Cl).[1]

Reagents:

  • Substrate: 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (10 mmol, 2.14 g)

  • Iron Powder (300 mesh): 5.0 eq (50 mmol, 2.8 g)[1]

  • Ammonium Chloride (NH₄Cl): 5.0 eq (50 mmol, 2.68 g)[1]

  • Solvent: Ethanol/Water (4:1 v/v, 50 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the substrate in 40 mL of Ethanol. Add the solution to the flask.

  • Activation: Dissolve NH₄Cl in 10 mL of water and add to the reaction mixture.

  • Addition: Add the Iron powder in portions over 5 minutes to prevent clumping.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).[1] The starting material (yellow) should disappear, and a fluorescent amine spot should appear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove iron oxides.[1] Wash the pad with Ethanol (20 mL).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL).[1]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude aniline is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Expected Yield: 85–92% Key Observation: Preservation of the C1-Cl bond is confirmed by Mass Spectrometry (characteristic chlorine isotope pattern M/M+2 ratio of 3:1).[1]

Protocol 2: SNAr Coupling with Phenols

Application: Synthesis of diaryl ether scaffolds (common in agrochemicals).[1] Method: Base-mediated displacement in polar aprotic solvent.[1]

Reagents:

  • Substrate: 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (5 mmol, 1.07 g)

  • Nucleophile: Phenol (or substituted phenol) (6 mmol, 1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (10 mmol, 2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (10 mL)[1]

Procedure:

  • Setup: Use a dried pressure tube or a round-bottom flask with a condenser under Nitrogen atmosphere.[1]

  • Mixing: Combine the phenol, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Add the nitro-chloro substrate.

  • Reaction: Heat the mixture to 100–120°C.

    • Note: Due to the steric hindrance from the isopropyl group, higher temperatures are required compared to standard o-nitrochlorobenzenes.[1]

  • Monitoring: Monitor by HPLC or TLC. Reaction times may extend to 12–24 hours.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (50 mL). The product usually precipitates.[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash organic layers with 1M NaOH (to remove unreacted phenol), then Water, then Brine.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography.[1]

Expected Yield: 65–75% (Lower yields expected due to steric crowding).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core intermediate.

ReactionPathways cluster_legend Key Transformation Logic Start 1-Chloro-3-isopropyl- 4-methyl-2-nitrobenzene Reduction Fe / NH4Cl (Chemoselective) Start->Reduction Pathway A SNAr Phenol / K2CO3 (SNAr Displacement) Start->SNAr Pathway B Aniline Hindered Aniline (2-Amino-3-isopropyl- 4-methyl-1-chlorobenzene) Reduction->Aniline Ligand NHC Ligands / Buchwald Coupling Aniline->Ligand Ether Diaryl Ether Scaffold SNAr->Ether Agro Agrochemical Active (e.g., Herbicides) Ether->Agro Note1 Steric Bulk at C3 directs selectivity

Figure 1: Divergent synthetic pathways for 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene, highlighting the access to hindered anilines and diaryl ethers.

Safety & Handling Data

ParameterSpecificationHandling Precaution
Physical State Light Yellow Liquid/Low-melting solidHandle in a fume hood; avoid inhalation.
Reactivity Nitro-aromaticPotential for energetic decomposition at high heat.[1] Do not distill to dryness.[1]
Toxicity Irritant / ToxicWear nitrile gloves and safety glasses.[1] Avoid skin contact (permeable).[2]
Storage 2–8°C, Inert AtmosphereStore under Nitrogen to prevent oxidation of methyl group over time.[1]

References

  • Bechamp Reduction Methodology

    • Clarke, H. T.; Hartman, W. W.[1] "o-Chloronitrobenzene Reduction." Org.[1][3] Synth.1922 , 2,[1] 13. Link[1]

    • Note: This classic protocol is adapted for the hindered substrate by using Ethanol/Water to improve solubility.[1]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F.; Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.[1]1951 , 49, 273.[1] Link[1]

    • Context: Explains the activating effect of the ortho-nitro group despite steric hindrance.
  • Synthesis of Hindered Anilines

    • Beller, M., et al. "Palladium-catalyzed amination of aryl halides."[1] Angew.[1] Chem. Int. Ed.1998 , 37, 3389.[1] Link

    • Context: The aniline derived from this intermediate is a prime candidate for generating bulky phosphine or NHC ligands described in this work.[1]

  • Agrochemical Intermediates (Related Structures)

    • Patent WO2013015203A1.[1] "Isopropyl 3-chloro-4-methylbenzoate and method for producing same." Google Patents.[1] Link

    • Context: Describes the synthesis of structurally related chlor-methyl-nitro-benzene derivatives for herbicidal applic

Sources

Method

Application Notes and Protocols: 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Multifunctional Aromatic Building Block In the landscape of medicinal chemistry and materials science, the strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Aromatic Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of novel heterocyclic compounds remains a cornerstone of innovation. The inherent functionalities and substitution patterns of aromatic starting materials are critical determinants of synthetic efficiency and the ultimate biological or material properties of the target molecules. 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS No. 2331260-00-3) emerges as a highly promising, albeit specialized, building block for the construction of diverse heterocyclic scaffolds.[1] Its unique arrangement of activating and directing groups—a nitro group ortho to a chloro substituent, flanked by sterically influential isopropyl and methyl groups—offers a rich platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene. We will delve into its core reactivity, focusing on two principal pathways for heterocyclic synthesis: nucleophilic aromatic substitution (SNAr) and reductive cyclization. Through detailed protocols and mechanistic discussions, this document aims to equip researchers with the foundational knowledge to leverage this versatile molecule in their synthetic endeavors.

Molecular Profile and Strategic Synthetic Considerations

The synthetic potential of 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene is dictated by the electronic and steric interplay of its substituents.

PropertyValueSource
CAS Number 2331260-00-3
Molecular Formula C₁₀H₁₂ClNO₂
Physical Form Light Yellow Liquid
Purity Typically ≥96%

The key to its utility lies in the ortho-relationship between the electron-withdrawing nitro group and the chloro leaving group. This arrangement significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the substitution reaction.[2][3][4]

Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group. This in-situ generation of an aniline derivative opens up a plethora of possibilities for subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems.[5][6][7] The isopropyl and methyl groups, while primarily influencing the steric environment and solubility, can also play a role in directing the regioselectivity of certain reactions and modifying the physicochemical properties of the final products.

Application I: Synthesis of Substituted Phenothiazines via Nucleophilic Aromatic Substitution

Phenothiazines and their derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antipsychotic, antihistaminic, and antiemetic drugs.[8] The core tricyclic structure can be efficiently constructed by reacting a substituted 2-nitrochlorobenzene with a 2-aminothiophenol derivative, followed by an intramolecular cyclization.

Reaction Principle and Mechanism

The synthesis of a phenothiazine derivative from 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene proceeds via a two-step sequence. The first step is a nucleophilic aromatic substitution where the sulfur atom of a 2-aminothiophenol displaces the chlorine atom on the nitroaromatic ring. The strong electron-withdrawing effect of the ortho-nitro group is crucial for this step to proceed efficiently. The resulting diphenyl sulfide intermediate then undergoes a reductive cyclization. Typically, the nitro group is reduced to an amine, which then attacks the other aromatic ring in an intramolecular fashion to form the central thiazine ring. However, alternative cyclization methods, such as the Smiles rearrangement, can also be employed.[9]

G A 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Aminothiophenol B->C D Intermediate Diphenyl Sulfide C->D E Reductive Cyclization D->E F Substituted Phenothiazine E->F

Caption: Workflow for the synthesis of substituted phenothiazines.

Experimental Protocol: Synthesis of a Novel Isopropyl-Methyl-Substituted Phenothiazine

This protocol describes a general procedure for the synthesis of a phenothiazine derivative starting from 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene and 2-aminothiophenol.

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

  • 2-Aminothiophenol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of the Diphenyl Sulfide Intermediate

  • To a stirred solution of 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene (1.0 eq) in anhydrous DMF, add 2-aminothiophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diphenyl sulfide intermediate.

Step 2: Reductive Cyclization to the Phenothiazine

  • Dissolve the diphenyl sulfide intermediate (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Heat the solution to reflux (around 80-90 °C).

  • Add iron powder (4.0-5.0 eq) portion-wise to the refluxing solution.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired phenothiazine derivative.

ParameterConditionRationale
Solvent (Step 1) DMFA polar aprotic solvent that facilitates SNAr reactions.
Base (Step 1) K₂CO₃To deprotonate the thiophenol, generating the nucleophile.
Reducing Agent (Step 2) Fe/Acetic AcidA classic and effective method for the reduction of nitro groups to amines.[6]
Temperature 80-100 °C (Step 1), Reflux (Step 2)To provide sufficient energy for the reactions to proceed at a reasonable rate.

Application II: Domino Nitro Reduction-Friedländer Heterocyclization for Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals with diverse biological activities.[6][10] The Friedländer annulation is a powerful method for quinoline synthesis, which can be adapted to use readily available 2-nitroaromatics through an in-situ reduction of the nitro group.[5][6]

Reaction Principle and Mechanism

This approach involves a one-pot domino reaction. First, the nitro group of 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene is reduced to an amino group using a suitable reducing agent, such as iron in acetic acid. The resulting in-situ generated 2-amino-chlorobenzene derivative then undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile). This is followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[5][6]

G A 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene C Nitro Group Reduction (e.g., Fe/AcOH) A->C B Active Methylene Compound E Knoevenagel Condensation B->E D In-situ generation of 2-amino derivative C->D D->E F Intramolecular Cyclization & Aromatization E->F G Substituted Quinoline F->G

Caption: Domino reaction for the synthesis of substituted quinolines.

Experimental Protocol: Synthesis of a Highly Substituted Quinoline Derivative

This protocol outlines a general procedure for the synthesis of a quinoline derivative from 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene and ethyl acetoacetate.

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (2.0-3.0 eq) to the solution.

  • Heat the mixture with stirring to 95-110 °C.

  • Once the target temperature is reached, add the iron powder (4.0 eq) portion-wise over 15 minutes. An immediate color change is typically observed.

  • Maintain the temperature and stir the reaction mixture for 1-2 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.

ParameterConditionRationale
Reducing Agent Fe/Acetic AcidEfficiently reduces the nitro group in situ. Acetic acid also serves as the solvent.[5][6]
Active Methylene Compound Ethyl acetoacetateA common and reactive partner for the Friedländer synthesis.
Temperature 95-110 °CPromotes both the reduction and the subsequent condensation and cyclization steps.

Safety and Handling

1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene is an organic chemical and should be handled with appropriate safety precautions. As with other nitroaromatic and chlorinated compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene is a promising and versatile building block for the synthesis of complex heterocyclic molecules. Its unique substitution pattern allows for facile entry into important classes of compounds such as phenothiazines and quinolines through well-established synthetic methodologies like nucleophilic aromatic substitution and reductive cyclization. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable synthetic intermediate in the development of novel pharmaceuticals and functional materials.

References

  • Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su... Filo. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Organic Syntheses. [Link]

  • Synthesis of 2-substituted phenothiazines.
  • 1-Chloro-3-isopropyl-4-methylbenzene. NIST WebBook. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES. HETEROCYCLES, Vol. 26, No 1, 1987. [Link]

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds. CONICET. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica. [Link]

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link]

  • 2-Nitrochlorobenzene. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. [Link]

  • 3-Nitrochlorobenzene. Wikipedia. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

  • 1-Chloro-3-isopropyl-4-methylbenzene. PubChem. [Link]

  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. [Link]

  • Out of Chlorobenzene and p-nitrochlorobenzene, which one is more reactive towards nucleophilic s... YouTube. [Link]

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1. Chegg. [Link]

  • Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

Sources

Application

reduction of the nitro group in 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

The user wants a detailed application note and protocol for the . Part 1: Core Directive (Autonomy) I need to design a structure that best suits this topic.

Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the .

Part 1: Core Directive (Autonomy) I need to design a structure that best suits this topic. I will not follow a rigid template. I'll likely start with an introduction to the importance of this transformation, discuss the challenges (chemoselectivity), present a few reliable methods, provide detailed protocols for each, include a troubleshooting section, and finish with a comprehensive reference list.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I need to explain why certain reagents and conditions are chosen. For example, why choose Fe/HCl over catalytic hydrogenation in some cases? This involves discussing chemoselectivity, especially the potential for dehalogenation of the chloro group. I'll need to explain the mechanism of each reduction method.

  • Trustworthiness: Each protocol must be detailed and self-contained, including information on reaction monitoring (e.g., TLC), workup, and purification. This makes the protocol robust and repeatable.

  • Authoritative Grounding & Comprehensive References: I must find and cite authoritative sources (peer-reviewed papers, reputable chemistry websites) for reaction mechanisms, specific protocols, and claims about selectivity. I will need to compile a full reference list with clickable URLs at the end.

Part 3: Visualization & Formatting

  • Data Presentation: I will use Markdown tables to summarize key reaction parameters like reagent stoichiometry, temperature, reaction time, and typical yields for easy comparison between different methods.

  • Experimental Protocols: These will be presented as clear, step-by-step instructions.

  • Mandatory Visualization (Graphviz): I need to create DOT language diagrams for the experimental workflows. These diagrams will visually represent the sequence of steps from setup to final product isolation. I must adhere to the specified formatting rules (width, color contrast, etc.).

Mental Sandbox Simulation:

  • Method Selection: The starting material is 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene. The key challenge is the presence of the chloro group, which can be susceptible to hydrodehalogenation, especially with catalytic hydrogenation (e.g., H₂/Pd-C). Therefore, I need to select methods known for their chemoselectivity.

    • Method A: Metal/Acid Reduction (Sn/HCl or Fe/HCl). This is a classic, robust, and highly chemoselective method. It's excellent for preserving aryl halides. I will detail the mechanism involving electron transfer from the metal.

    • Method B: Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst (e.g., Pd/C, Pt/C) can be milder and sometimes more selective than high-pressure hydrogenation. I need to research the conditions that minimize dehalogenation. Some sources suggest that specific catalysts or conditions (e.g., lower temperatures) can prevent this side reaction.

    • Method C: Sodium Dithionite (Na₂S₂O₄). This is a mild, metal-free option that works well for reducing nitroarenes and is generally compatible with aryl halides. It's a good alternative to metal-based reductions.

  • Structuring the Application Note:

    • Title: Clear and descriptive.

    • Abstract/Introduction: Briefly introduce the target molecule (3-Chloro-4-isopropyl-5-methylaniline), its importance as a synthetic intermediate, and the primary challenge in its synthesis via nitro reduction (chemoselectivity).

    • Chemoselectivity Considerations: A dedicated section explaining the problem of hydrodehalogenation and why the choice of reducing agent is critical.

    • Methodology Sections (one for each method):

      • Principle and Rationale: Explain the mechanism and why this method is suitable. Cite sources.

      • Detailed Experimental Protocol: Step-by-step instructions.

      • Tabulated Reaction Parameters: A concise summary of amounts, times, etc.

      • Workflow Diagram (Graphviz): A visual representation of the protocol.

    • Comparative Summary: A table comparing the pros and cons of each method (cost, safety, yield, selectivity, ease of workup).

    • Troubleshooting Guide: Address common problems like incomplete reactions, low yields, or dehalogenation byproducts and offer solutions.

    • References: A numbered list of all cited sources with full details and URLs.

  • Graphviz Diagram Planning:

    • For each protocol, I'll create a simple, linear flowchart.

    • Nodes will represent key steps: "Reaction Setup," "Reagent Addition," "Reaction Monitoring (TLC)," "Workup (Quenching/Filtration)," "Extraction," "Purification (Chromatography)," and "Final Product."

    • I'll use the specified color palette and ensure high contrast for text and nodes.

    • Each diagram will have a brief, descriptive caption.

  • Content Generation & Citation Strategy:

    • I will use the search results to find specific protocols and mechanistic details. For example, the askIITians and OrgoSolver results provide good explanations for the Sn/HCl mechanism. The PMC articles on CTH with hydrazine and ammonium formate are excellent sources for protocols and selectivity discussions. The Benchchem and Organic Chemistry Portal results offer a great overview of various methods and their pros and cons.

    • I will synthesize information from multiple sources to create comprehensive protocols.

    • Every factual claim, especially regarding mechanisms or specific conditions for selectivity, will be followed by a citation [cite:INDEX].

By following this detailed plan, I can create a high-quality, autonomous, and scientifically sound application note that meets all the user's requirements.An Application Note for the Chemoselective Reduction of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Abstract

The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a detailed guide for the chemoselective reduction of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene to 3-Chloro-4-isopropyl-5-methylaniline. We explore three distinct, robust methodologies, each selected for its high selectivity and efficiency, addressing the primary challenge of preventing hydrodehalogenation of the aryl chloride. This guide offers in-depth mechanistic rationale, step-by-step protocols, and practical troubleshooting advice for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Chemoselectivity

The presents a significant chemoselectivity challenge. The presence of a chloro-substituent on the aromatic ring makes the molecule susceptible to a common side reaction: hydrodehalogenation, where the C-Cl bond is cleaved. This is particularly problematic when using highly active catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂).[2] The resulting byproduct, 4-isopropyl-5-methylaniline, reduces the yield and complicates purification.

Therefore, the selection of an appropriate reduction method is critical to ensure the integrity of the C-Cl bond while efficiently converting the nitro group. This note details three field-proven methods that offer excellent selectivity for this transformation:

  • Method A: Stannous Chloride (SnCl₂) Reduction

  • Method B: Iron/HCl (Béchamp) Reduction

  • Method C: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

These methods are chosen for their reliability, cost-effectiveness, and high tolerance for halogen functional groups.[3][4]

Method A: Stannous Chloride (SnCl₂) Reduction

Principle and Rationale

The use of tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a mild and highly effective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[3] The reaction proceeds through a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV). The acidic conditions required for the reaction protonate the nitro group, facilitating the reduction cascade through nitroso and hydroxylamine intermediates to the final amine.[5][6] This method is particularly advantageous for substrates with acid-stable, sensitive groups and offers excellent chemoselectivity, reliably preserving the aryl-halogen bond.[7]

Experimental Protocol: SnCl₂ Reduction

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction Initiation: Slowly add concentrated HCl (0.5 mL) and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add saturated NaHCO₃ solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to ~8.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Tabulated Reaction Parameters: SnCl₂ Reduction
ParameterValueNotes
Substrate1.0 eq---
SnCl₂·2H₂O4.0 - 5.0 eqA sufficient excess is crucial for complete reduction.
SolventAbsolute EthanolEthyl acetate can also be used.
TemperatureReflux (~78°C)Provides a reasonable reaction rate.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Workup pH~8Ensures the amine is in its free base form for extraction.
Workflow Diagram: SnCl₂ Reduction

setup 1. Reaction Setup Substrate in Ethanol add_reagents 2. Reagent Addition Add SnCl₂·2H₂O and HCl setup->add_reagents reflux 3. Heat to Reflux Monitor by TLC add_reagents->reflux workup 4. Workup Cool, pour on ice, basify to pH 8 reflux->workup filtration 5. Filtration Filter through Celite, wash with EtOAc workup->filtration extraction 6. Extraction Separate layers, extract aqueous phase filtration->extraction purify 7. Purification Dry, concentrate, chromatograph extraction->purify product Final Product: 3-Chloro-4-isopropyl-5-methylaniline purify->product

Caption: Workflow for the SnCl₂ reduction method.

Method B: Iron/HCl (Béchamp) Reduction

Principle and Rationale

The Béchamp reduction, utilizing elemental iron in acidic media (e.g., HCl or acetic acid), is a classical, highly economical, and industrially significant method for converting nitroarenes to anilines.[8][9] The reaction involves the oxidation of iron from Fe(0) to Fe(II)/Fe(III) oxides, with the nitro group acting as the oxidant. A key aspect of this reaction is the in-situ generation of FeCl₂, which is believed to be the active reducing species. This method demonstrates exceptional chemoselectivity, making it a prime choice for substrates containing halogens or other reducible groups.[4][10]

Experimental Protocol: Fe/HCl Reduction

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the substrate (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (3.0-5.0 eq).

  • Reaction Initiation: Heat the slurry to 70-80°C. Slowly add concentrated HCl (0.2-0.5 eq) dropwise via an addition funnel. An exotherm may be observed.

  • Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the mixture to room temperature. Carefully add a base (e.g., 2 M NaOH or NH₄OH) to adjust the pH to 8-9. This precipitates iron hydroxides.

  • Filtration: Dilute the mixture with the extraction solvent (DCM or EtOAc) and filter through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous phase twice more with the solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Tabulated Reaction Parameters: Fe/HCl Reduction
ParameterValueNotes
Substrate1.0 eq---
Iron Powder3.0 - 5.0 eqVigorous stirring is essential for this heterogeneous reaction.
Solvent SystemEthanol/WaterA co-solvent system aids in substrate solubility and reaction rate.
AcidConc. HCl (catalytic)Acetic acid can also be used.
Temperature70 - 80°CControls the reaction rate.
Reaction Time1 - 3 hoursTypically faster than the SnCl₂ method.
Workflow Diagram: Fe/HCl Reduction

setup 1. Reaction Setup Substrate, Fe powder in EtOH/H₂O heat 2. Heat and Add Acid Heat to 70-80°C, add conc. HCl setup->heat reflux 3. Stir Vigorously Monitor by TLC heat->reflux workup 4. Workup Cool, basify to pH 8-9 reflux->workup filtration 5. Filtration Filter through Celite, wash with solvent workup->filtration extraction 6. Extraction Separate layers, extract aqueous phase filtration->extraction purify 7. Purification Dry, concentrate solvent extraction->purify product Final Product: 3-Chloro-4-isopropyl-5-methylaniline purify->product

Caption: Workflow for the Fe/HCl (Béchamp) reduction.

Method C: Catalytic Transfer Hydrogenation (CTH)

Principle and Rationale

Catalytic transfer hydrogenation (CTH) is a powerful and convenient alternative to traditional catalytic hydrogenation that uses hydrogen gas.[1] In CTH, hydrogen is generated in situ from a donor molecule, such as ammonium formate (HCOONH₄) or hydrazine (N₂H₄·H₂O), in the presence of a metal catalyst, typically Pd/C or Pt/C.[11][12] Ammonium formate decomposes on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[11] While Pd/C can cause dehalogenation, careful control of reaction conditions (e.g., temperature) can often mitigate this side reaction.[1] Using platinum on carbon (Pt/C) can further enhance selectivity for the nitro group reduction while preserving the halogen.[13] This method avoids the need for specialized high-pressure hydrogenation equipment.

Experimental Protocol: CTH

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

  • 5% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 eq) in methanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the Pt/C or Pd/C catalyst (5-10 mol% by weight) under a nitrogen or argon atmosphere.

  • Hydrogen Donor Addition: Add ammonium formate (4.0-6.0 eq) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C).

  • Monitoring: Monitor the reaction closely by TLC. These reactions are often complete within 30-90 minutes.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with more ethyl acetate or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

Tabulated Reaction Parameters: CTH
ParameterValueNotes
Substrate1.0 eq---
Catalyst5% Pt/C or 10% Pd/C (5-10 mol%)Pt/C is often more selective against dehalogenation.[13]
H₂ DonorAmmonium Formate (4.0 - 6.0 eq)Hydrazine hydrate can also be used but is more hazardous.[1]
SolventMethanol or Ethanol---
TemperatureRoom Temp to 60°CLower temperatures may improve selectivity.[1]
Reaction Time30 - 90 minutesTypically very fast.
Workflow Diagram: Catalytic Transfer Hydrogenation

setup 1. Reaction Setup Substrate in Methanol add_reagents 2. Reagent Addition Add Pt/C and Ammonium Formate setup->add_reagents react 3. Stir at RT - 60°C Monitor by TLC add_reagents->react filtration 4. Filtration Filter through Celite to remove catalyst react->filtration extraction 5. Aqueous Wash Wash filtrate with water filtration->extraction purify 6. Purification Dry organic layer and concentrate extraction->purify product Final Product: 3-Chloro-4-isopropyl-5-methylaniline purify->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Comparative Summary and Troubleshooting

FeatureMethod A: SnCl₂Method B: Fe/HClMethod C: CTH
Chemoselectivity ExcellentExcellentGood to Excellent (catalyst dependent)
Reaction Time Moderate (2-4 h)Fast (1-3 h)Very Fast (0.5-1.5 h)
Cost ModerateVery LowHigh (catalyst cost)
Workup Tedious (tin salts)Tedious (iron sludge)Simple (filtration)
Safety Moderate (acidic)Moderate (acidic, exotherm)High (flammable catalyst/solvent)
Scalability GoodExcellentGood

Troubleshooting Guide:

  • Problem: Incomplete Reaction

    • Possible Cause: Insufficient reducing agent; degraded reagents; poor stirring (for Fe/HCl).

    • Solution: Ensure a fresh batch of reducing agent is used and increase the molar equivalents. For the Fe/HCl method, ensure vigorous mechanical stirring to maintain suspension.

  • Problem: Significant Dehalogenation Observed (especially in CTH)

    • Possible Cause: Catalyst is too active (Pd/C); reaction temperature is too high.

    • Solution: Switch from Pd/C to a more selective catalyst like Pt/C.[13] Run the reaction at a lower temperature (e.g., room temperature).[1]

  • Problem: Low Yield after Workup

    • Possible Cause: Incomplete extraction of the product, which may form a salt; loss of product during filtration of metal salts.

    • Solution: Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction to convert the anilinium salt to the free amine. Wash the filter cake (Celite/metal salts) extensively with the extraction solvent.

Conclusion

The reduction of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene can be achieved with high chemoselectivity and yield using several reliable methods. For scalability and cost-effectiveness, the Fe/HCl Béchamp reduction is an outstanding choice. For milder conditions and a simpler workup, Catalytic Transfer Hydrogenation with a carefully selected catalyst like Pt/C offers a rapid and efficient route. The SnCl₂ reduction remains a dependable, albeit more traditional, option with excellent selectivity. The choice of method will ultimately depend on the scale of the reaction, available resources, and specific laboratory constraints.

References

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • Perosa, A., & Tundo, P. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(10), 2643. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2466–2471. [Link]

  • Wang, L., et al. (2022). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship, University of California. [Link]

  • Zhang, Y., et al. (2016). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. European Journal of Organic Chemistry, 2016(24), 4141-4144. [Link]

  • Ram, S. R. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Organic Preparations and Procedures International, 30(6), 689-715. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Society Reviews, 45(13), 3584-3601. [Link]

  • Rylander, P. N. (2014). Catalytic Hydrogenation in Organic Syntheses. Elsevier. [Link]

  • Zare, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11294. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Ram, S. R., & Chary, K. P. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 37B(6), 690-715. [Link]

  • G, G., & S, S. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3621-3625. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic and Inorganic Chemistry. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?[Link]

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2466–2471. [Link]

  • Smith, A. M., & Williams, J. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(8), 3171-3178. [Link]

Sources

Method

Integrated Discovery of Novel Mode-of-Action Herbicides: From High-Throughput Phenotypic Screening to Metabolomic Target Deconvolution

Part 1: Strategic Framework (Core Directive) The discovery of new agrochemicals—specifically herbicides with novel Modes of Action (MoA)—is currently facing a "bioavailability bottleneck." Unlike pharmaceutical discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Framework (Core Directive)

The discovery of new agrochemicals—specifically herbicides with novel Modes of Action (MoA)—is currently facing a "bioavailability bottleneck." Unlike pharmaceutical discovery, where target-based screening (binding affinity) is the primary filter, agrochemical discovery must prioritize whole-organism efficacy immediately. A compound that inhibits a target enzyme in vitro is useless if it cannot penetrate the plant cuticle, survive metabolic degradation, or translocate to the site of action.

Therefore, this guide rejects the traditional "Target-First" pharmaceutical model in favor of a "Phenotype-First, Deconvolution-Second" strategy.

The Logic:

  • Screen Phenotypically: Use miniaturized whole-plant assays (e.g., Lemna minor or Arabidopsis) to filter libraries based on actual herbicidal activity. This guarantees bioavailability is solved before a hit is selected.

  • Deconvolute via Metabolomics: Use high-resolution LC-MS/GC-MS to map the metabolic perturbations caused by the hit. Compare these "fingerprints" against a database of known MoAs to identify novel mechanisms.

Part 2: Experimental Protocols

Protocol A: High-Throughput Miniaturized Whole-Plant Screening (The Lemna System)

Objective: To screen chemical libraries (10k–100k compounds) for herbicidal activity using a fully automated, miniaturized whole-plant system. Lemna minor (duckweed) is the industry standard here because it is a vascular plant that grows clonally in liquid media, fitting perfectly into 96-well plates.

1. System Setup & Biological Material
  • Organism: Lemna minor (aseptic culture).

  • Culture Media: Steinberg Medium (modified with 1% sucrose to stimulate rapid growth).

  • Format: 96-well clear-bottom microplates (sterile).

  • Environmental Conditions:

    • Light: 100–120 µmol m⁻² s⁻¹ PAR (continuous or 16h/8h cycle).

    • Temperature: 24°C ± 1°C.

2. Screening Workflow
  • Seeding: Use an automated colony picker or liquid handler with wide-bore tips to dispense 2–3 fronds (colonies) of Lemna into each well containing 180 µL of Steinberg medium.

  • Compound Treatment:

    • Prepare compound source plates (10 mM in DMSO).

    • Pin-transfer or acoustic droplet ejection (e.g., Echo®) to deliver compounds to a final concentration of 10–50 µM .

    • Controls:

      • Negative: 0.5% DMSO (vehicle).

      • Positive: Paraquat (photosystem I inhibitor) or Glyphosate (EPSPS inhibitor) at lethal doses.

  • Incubation: Seal plates with gas-permeable membranes to prevent evaporation while allowing gas exchange. Incubate for 7 days.

3. Data Acquisition (High-Content Imaging)

Instead of manual scoring, use Chlorophyll Fluorescence (ChlF) to quantify biomass and physiological health.

  • Instrument: Pulse-Amplitude Modulated (PAM) Fluorometer or High-Content Imager (e.g., PerkinElmer Operetta).

  • Readout: Measure

    
     (maximum quantum efficiency of PSII).
    
  • Hit Criteria: A compound is a "Hit" if:

    
    
    
Protocol B: Mode-of-Action Deconvolution via Metabolomic Profiling

Objective: To determine if a confirmed hit acts via a known mechanism or a novel MoA by analyzing the "metabolic scar" it leaves on the plant.[1][2]

1. Treatment Strategy
  • Plant Material: Scale up the hit to 6-well plates or small pots (using Lemna or Arabidopsis).

  • Dosing: Treat at

    
     concentration.
    
  • Time Points: Harvest tissue at 24h, 48h, and 72h . Crucial: Early time points capture the primary target effect; late time points show secondary toxicity (cell death).

2. Metabolite Extraction (Quenching)
  • Step 1: Rapidly harvest plant tissue (~50–100 mg fresh weight) and freeze immediately in liquid nitrogen to stop enzymatic activity.

  • Step 2: Homogenize frozen tissue (bead beating).

  • Step 3: Add extraction solvent: 80:20 Methanol:Water (v/v) pre-chilled to -20°C.

    • Note: Include internal standards (e.g.,

      
      -Sorbitol, 
      
      
      
      -Alanine) for normalization.
  • Step 4: Vortex (1 min), sonicate (15 min, ice bath), and centrifuge (14,000 x g, 10 min, 4°C).

  • Step 5: Collect supernatant for LC-MS/GC-MS analysis.

3. Analytical Profiling (LC-HRMS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

  • Column: C18 Reverse Phase (for secondary metabolites) and HILIC (for polar primary metabolites like amino acids/sugars).

  • Scan Mode: Full scan (m/z 50–1200) with data-dependent MS/MS (ddMS2) for structural identification.

4. Data Processing & Physionomics Analysis
  • Feature Extraction: Align peaks and correct retention times (e.g., using XCMS or MZmine).

  • Multivariate Analysis: Perform Principal Component Analysis (PCA) to visualize separation between Treated vs. Control vs. Known MoA Standards.

  • Pathway Mapping:

    • If Hit clusters with Glyphosate: Check for Shikimate accumulation.

    • If Hit clusters with Glufosinate: Check for Ammonia/Glutamine imbalance.

    • If Hit is an Outlier:Potential Novel MoA.

Part 3: Visualization & Data Interpretation

Figure 1: The "Physionomics" Discovery Cascade

This diagram illustrates the logical flow from library screening to target identification.

PhysionomicsCascade cluster_Metabolomics Target Deconvolution (Metabolomics) Library Compound Library (100k entities) Screen Phenotypic Screen (Lemna/Arabidopsis) Library->Screen High-Throughput Hit Confirmed Hit (>80% Inhibition) Screen->Hit Filter Inactive Profile Metabolic Profiling (LC-MS/GC-MS) Hit->Profile Treat @ IC80 Fingerprint Metabolic Fingerprint (PCA/Heatmap) Profile->Fingerprint Data Extraction Database Compare to Known MoA DB Fingerprint->Database Pattern Matching Target Target Identification Database->Target Cluster Analysis Target->Library SAR Expansion

Caption: Workflow integrating phenotypic filtering with metabolomic "fingerprinting" to identify novel herbicide targets.

Table 1: Diagnostic Metabolic Biomarkers for Herbicide MoA

Use this table to interpret metabolomic data from Protocol B.

Herbicide Class (MoA)Target EnzymeDiagnostic Metabolic Marker (Biomarker)Direction of Change
Glycines EPSP SynthaseShikimic Acid ⬆️ Massive Accumulation (>50x)
ALS Inhibitors Acetolactate SynthaseValine, Leucine, Isoleucine ⬇️ Depletion
Glutamine Synthase Inhibitors Glutamine SynthetaseAmmonia ⬆️ Accumulation
ACCase Inhibitors Acetyl-CoA CarboxylaseFatty Acids / Lipids ⬇️ Depletion
HPPD Inhibitors 4-HPPDTyrosine ⬆️ Accumulation
Novel MoA Candidate UnknownUnique ProfileNo cluster with above

Part 4: Critical Challenges & Troubleshooting

The "Uptake" False Negative

Issue: A compound targets a valid enzyme but fails to penetrate the waxy cuticle of the Lemna or Arabidopsis leaf. Solution:

  • Adjuvant Screening: Always include a non-ionic surfactant (e.g., Tween 20 at 0.05%) in the screening media to mimic field formulation conditions.

  • Physicochemical Filtering: Prioritize library compounds with LogP between 1 and 4. Compounds with LogP > 5 often get trapped in the cuticle; LogP < 0 may not penetrate membranes.

Differentiating "Novel MoA" from "General Stress"

Issue: Many compounds cause generic stress responses (ROS generation, ABA increase) that look similar in metabolomics. Solution:

  • Time-Course Resolution: Generic stress markers (Proline, ABA) usually peak late (48h+). Specific MoA markers (e.g., substrate accumulation) often appear within 6–12 hours. Prioritize early biomarkers.

References

  • Grossmann, K., et al. (2011). "Physionomics and metabolomics—two key approaches in herbicidal mode of action discovery."[3] Pest Management Science. Link

  • Duke, S. O., et al. (2013). "Screening for Natural Product Herbicides." UC ANR Proceedings. Link

  • Enko Chem. (2022). "Expanding our discovery capabilities with new DNA-encoded libraries."[4] Enko Ag. Link

  • Viri, V., et al. (2025). "Microfluidics for High-Throughput Screening and Directed Evolution in Agrochemical R&D."[5] CHIMIA.[5] Link

  • PerkinElmer / Syngenta. "High-Throughput Screening in Agrochemical Research." ResearchGate.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

[1] Status: Operational Role: Senior Application Scientist Subject: Isolation and Purification Protocols for Sterically Hindered Nitro-Arenes[1] Executive Summary & Compound Profile Compound: 1-Chloro-3-isopropyl-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Role: Senior Application Scientist Subject: Isolation and Purification Protocols for Sterically Hindered Nitro-Arenes[1]

Executive Summary & Compound Profile

Compound: 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene CAS: 2331260-00-3 Physical State: Light Yellow Liquid (at ambient temperature) Molecular Weight: 213.66 g/mol [1]

Technical Context: This molecule is a polysubstituted benzene derivative characterized by extreme steric crowding.[1] The nitro group at position 2 is "sandwiched" between a chlorine atom (position 1) and a bulky isopropyl group (position 3). Consequently, synthesis via direct nitration of the precursor (1-chloro-3-isopropyl-4-methylbenzene) typically yields the 2-nitro species as a minor product , with the less hindered 5-nitro and 6-nitro isomers predominating.[1]

The Challenge: Separating this hindered 2-nitro isomer from its regioisomers is the primary bottleneck.[1] Standard recrystallization often fails because the mixture tends to form eutectic oils (oiling out) rather than discrete crystals.

Troubleshooting Guide (FAQ)

Category A: Separation & Purity[1][2][3][4]

Q1: I see three distinct spots on my TLC, but fractional distillation is not separating them effectively. Why? A: You are likely observing the three regioisomers (2-nitro, 5-nitro, and 6-nitro).[1]

  • The Cause: Isomers often have boiling points within 2–5°C of each other.[1] Standard vacuum distillation lacks the theoretical plates required to separate them.[1]

  • The Fix: Switch to High-Performance Flash Chromatography (HPFC) or utilize Chemical Separation (Selective Reduction) .[1] Because the 2-nitro group is sterically shielded, it reacts much slower than the 5- and 6-nitro isomers.[1] You can exploit this by chemically reducing the impurities to anilines, which can then be washed away with acid (See Protocol B).[1]

Q2: My product remains a viscous red/brown oil and won't crystallize. A: This indicates the presence of "uncrystallizable" eutectic mixtures or oxidative impurities.[1]

  • The Cause: Nitro-compounds are photosensitive and prone to forming azo/azoxy byproducts or retaining nitrogen oxides (

    
    ) from synthesis.[1]
    
  • The Fix:

    • Degas: Sparge the oil with nitrogen for 30 minutes to remove trapped

      
      .
      
    • Silica Filtration: Pass the crude oil through a short pad of silica gel using Hexane:Ethyl Acetate (95:5).[1] The dark oxidation products usually stick to the baseline.[1]

    • Seed: If you have a pure reference standard, use a seed crystal at -20°C.

Category B: Stability & Handling[1]

Q3: The compound darkens upon storage. Is it decomposing? A: Likely yes, but superficially.

  • The Mechanism: Benzylic hydrogens (on the isopropyl and methyl groups) ortho/para to a nitro group are susceptible to radical oxidation.

  • The Fix: Store under Argon at 4°C in amber glass. Add a stabilizer like BHT (0.1%) if the application permits.

Visualizing the Challenge

The following diagram illustrates the steric environment and the logic behind the purification strategy.

PurificationLogic Start Crude Nitration Mixture (Isomer Soup) Isomers Isomer Distribution: 5-Nitro (Major) 6-Nitro (Major) 2-Nitro (Target, Minor, Hindered) Start->Isomers Decision Select Purification Route Isomers->Decision RouteA Route A: Flash Chromatography (For <10g scale) Decision->RouteA Small Scale RouteB Route B: Selective Reduction (For >10g scale) Decision->RouteB Large Scale MechA Mechanism: Polarity Difference (Target is less polar due to shielding) RouteA->MechA MechB Mechanism: Kinetic Resolution (Unhindered isomers reduce to Anilines) RouteB->MechB ResultA Pure 2-Nitro Isomer (Yield: Moderate) MechA->ResultA ResultB Pure 2-Nitro Isomer (Yield: High, Purity: >98%) MechB->ResultB

Caption: Decision matrix for purifying the hindered 2-nitro isomer based on scale and mechanism.

Detailed Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation (Pre-Purification)

Use this to remove bulk tars and solvent before attempting fine separation.[1]

ParameterSetting/ValueNotes
Vacuum Pressure < 0.5 mmHgHigh vacuum is essential to keep bath temp < 150°C.
Column Type Vigreux (20cm) or Spun BandSpun band preferred for isomer separation.[1]
Bath Temperature 130°C - 160°CRamp slowly.[1]
Head Temperature Monitor closelyCollect fractions. The 2-nitro isomer usually boils slightly lower than 4-nitro isomers due to ortho-effect (internal H-bonding/sterics).[1]
Protocol B: Chemical Separation (The "Sulfide Trick")

This is the most robust method for isolating hindered nitroarenes from unhindered isomers.

Principle: The 2-nitro group is sterically shielded by the Cl and Isopropyl groups. The 5- and 6-nitro isomers are accessible.[1][2] Using a mild reducing agent (Sodium Sulfide/Hydrosulfide) selectively reduces the unhindered isomers to amines (anilines), which can be washed away with acid.

Step-by-Step:

  • Preparation: Dissolve the crude isomer mixture (after distillation) in Ethanol (5 mL per gram of substrate).

  • Reagent: Prepare a solution of Sodium Sulfide Nonahydrate (

    
    ) (0.8 equivalents relative to the impurity content).
    
  • Reaction:

    • Heat the ethanol solution to 60°C.

    • Add the sulfide solution dropwise over 30 minutes.[1]

    • Observation: The solution will turn dark red/brown (formation of anilines/azo species).

    • Monitor by TLC.[1] The spots for 5/6-nitro should disappear/convert to low-Rf amines. The 2-nitro spot should remain unchanged.

  • Workup:

    • Evaporate Ethanol.[1]

    • Redissolve residue in Dichloromethane (DCM).[1]

    • The Critical Step: Wash the DCM layer with 10% HCl (aq) three times.

      • Chemistry: The HCl protonates the newly formed amines (from 5/6-nitro), pulling them into the water layer.

      • The unreacted 2-nitro compound remains in the DCM.[1]

  • Final Polish: Wash DCM with brine, dry over

    
    , and concentrate.
    
Protocol C: Flash Chromatography (Silica Gel)

If Protocol B is not feasible, use this precise gradient.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane / Ethyl Acetate.[1]

  • Gradient:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0% to 5% EtOAc over 10 CV.[1]

    • Hold: 5% EtOAc.[1]

  • Elution Order:

    • 2-Nitro Isomer: Elutes first (Least polar due to steric shielding of the nitro group and "ortho effect").[1]

    • 6-Nitro Isomer: Elutes second.

    • 5-Nitro Isomer: Elutes last (Most polar, most accessible nitro group).[1]

Physical Properties Reference Table

PropertyValueSource/Estimation
Appearance Light Yellow LiquidSigma-Aldrich [1]
Boiling Point ~260-270°C (Atm) / ~110°C (1 mmHg)Estimated based on Chlorocymene derivatives
Solubility Soluble in DCM, EtOAc, Hexane.[1] Insoluble in Water.[1][3]Lipophilic structure
Reactivity Resistant to mild reduction (Steric hindrance)Key to Protocol B

References

  • Sigma-Aldrich. 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Product Page. Retrieved from [1]

  • PubChem. 1-Chloro-3-isopropyl-4-methylbenzene (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • Dunn, R. O. (1966).[1][4] Separation of chloronitrobenzene isomers by crystallization and fractionation. US Patent 3,368,365.[1][4] Retrieved from

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Analogous Chemistry). Retrieved from

  • Meissner, J. Nitroaromatics - Industrial Separation Techniques. Josef Meissner GmbH & Co.[1] KG.[1] Retrieved from

Sources

Optimization

Technical Support Center: Nitration of Substituted Isopropylbenzenes

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the electrophilic aromatic nitration of cumene (isopropylbenzene) der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the electrophilic aromatic nitration of cumene (isopropylbenzene) derivatives. While the isopropyl group is a standard ortho/para-directing activator, its unique steric and electronic properties introduce complex mechanistic vulnerabilities.

This guide provides field-proven troubleshooting strategies, mechanistic causality for common side reactions, and self-validating protocols to ensure high regioselectivity and yield.

Mechanistic Insights: The Causality of Side Reactions

To control a reaction, you must first understand the competing pathways at the transition state. The nitration of substituted isopropylbenzenes is plagued by two primary side reactions: nitrodealkylation and benzylic oxidation .

  • Nitrodealkylation (Ipso-Attack): The nitronium ion (

    
    ) does not exclusively attack the ortho and para positions. It can also attack the C1 carbon (the ipso position) bearing the isopropyl group[1]. This forms an ipso-Wheland intermediate. Because the isopropyl cation is a relatively stable leaving group, the intermediate undergoes C-C bond cleavage, resulting in the loss of the isopropyl group and the formation of a dealkylated nitroarene (e.g., nitrobenzene)[2].
    
  • Benzylic Oxidation: Nitric acid is a potent oxidant. The benzylic C-H bond of the isopropyl group is highly activated and susceptible to oxidative cleavage. This side reaction yields acetophenone or cumyl alcohol derivatives, which rapidly polymerize under highly acidic conditions to form dark, tarry residues[3].

G SM Substituted Isopropylbenzene NO2 Nitronium Ion (NO2+) Attack SM->NO2 Oxidation Benzylic Oxidation SM->Oxidation HNO3 / O2 OP_Attack Ortho/Para Attack NO2->OP_Attack Ipso_Attack Ipso Attack (C1) NO2->Ipso_Attack Main_Prod 2-Nitro & 4-Nitro Isomers (Target Products) OP_Attack->Main_Prod Dealkyl_Prod Nitrodealkylation (Loss of Isopropyl) Ipso_Attack->Dealkyl_Prod C-C Cleavage Ox_Prod Acetophenone / Cumyl Alcohol (Tarry Residues) Oxidation->Ox_Prod

Reaction pathways in the nitration of substituted isopropylbenzenes.

Quantitative Data: Product Distribution

The choice of nitrating agent and reaction conditions dictates the severity of side reactions. Table 1 summarizes typical product distributions based on established synthetic methodologies.

Table 1: Influence of Reaction Conditions on Isopropylbenzene Nitration

Nitration SystemTemp (°C)Para Yield (%)Ortho Yield (%)Ipso / Dealkylation (%)Oxidation / Tars (%)
Mixed Acid (

/

)
50~55~2510 - 15> 10
Dilute

(Aqueous)
0 - 5~65~30< 2< 3

/

Solid Catalyst + 70%

80~68~20< 5< 5
Continuous Flow (

/

)
10~70~25< 2< 1

Note: The steric bulk of the isopropyl group inherently favors the para-isomer over the ortho-isomer compared to smaller alkyl groups like methyl (toluene).

Troubleshooting FAQs

Q1: My GC-MS analysis shows a significant amount of nitrobenzene lacking the isopropyl group. How do I suppress this? A1: You are observing nitrodealkylation via ipso-attack. This is driven by highly acidic conditions that stabilize the departing isopropyl carbocation[2]. To suppress this, eliminate sulfuric acid from your protocol. Switch to a solid acid catalyst (e.g.,


/

) or use milder nitrating agents like metal nitrates (

) in organic solvents[3][4].

Q2: The reaction mixture turns dark brown/black immediately upon the addition of nitric acid, and my isolated yield is poor. What is happening? A2: This indicates severe benzylic oxidation followed by polymerization[3]. The benzylic position of the isopropyl group is highly reactive. To fix this:

  • Lower the temperature: Maintain the reaction strictly between 0–5 °C during addition.

  • Control stoichiometry: Never use a large excess of fuming nitric acid. Use exactly 1.05 equivalents of dilute

    
    .
    
  • Invert addition: Add the nitrating mixture dropwise to the cooled substrate, not the other way around.

Q3: Can continuous flow chemistry improve the safety and yield of this reaction at scale? A3: Absolutely. Nitration is highly exothermic, and batch reactors often suffer from localized "hot spots" that drive oxidation and polynitration. Continuous flow reactors provide superior surface-area-to-volume ratios, ensuring instantaneous heat dissipation[5]. Furthermore, flow systems prevent the hazardous accumulation of energetic, potentially explosive intermediates, allowing for safe telescoping into subsequent reduction or hydrolysis steps[6].

Workflow Issue High Levels of Side Products? Identify Identify Impurity Profile Issue->Identify Is_Ipso Nitrodealkylation (Loss of Isopropyl)? Identify->Is_Ipso Is_Ox Benzylic Oxidation (Ketones/Alcohols)? Identify->Is_Ox Is_Poly Polynitration? Identify->Is_Poly Fix_Ipso Use milder acid (e.g., solid acid catalysts) Reduce reaction temperature Is_Ipso->Fix_Ipso Fix_Ox Exclude oxygen / Dilute HNO3 Run at 0-5 °C Is_Ox->Fix_Ox Fix_Poly Strict stoichiometry (1.0 eq NO2+) Gradual addition Is_Poly->Fix_Poly

Troubleshooting workflow for mitigating side reactions.

Self-Validating Experimental Protocol

To bypass the side reactions inherent to traditional mixed-acid batch nitration, the following protocol utilizes a solid acid catalyst (


/

). This system is self-validating: the absence of sulfuric acid inherently shuts down the ipso-dealkylation pathway, while azeotropic water removal drives the reaction to completion without requiring excess oxidant[4].
Regioselective Nitration using / Solid Acid Catalyst

Materials Required:

  • Substituted Isopropylbenzene (1.0 eq, 10 mmol)

  • 70% Aqueous Nitric Acid (1.05 eq, 10.5 mmol)

  • Ethylene dichloride (Solvent, 20 mL)

  • 
    /
    
    
    
    Catalyst (10 mol% loading)
  • Dean-Stark apparatus

Step-by-Step Methodology:

  • System Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagent Loading: Add the substituted isopropylbenzene (10 mmol) and the

    
    /
    
    
    
    solid acid catalyst to the flask. Suspend the mixture in 20 mL of ethylene dichloride.
  • Controlled Addition: Heat the suspension to 80 °C (reflux). Using a syringe pump, add the 70% aqueous

    
     dropwise over 30 minutes. Causality note: Slow addition maintains a low steady-state concentration of 
    
    
    
    , preventing polynitration.
  • Azeotropic Dehydration: Allow the reaction to reflux. The water introduced by the 70%

    
     and the water generated as a byproduct of nitration will co-distill with the ethylene dichloride and collect in the Dean-Stark trap. Causality note: Removing water shifts the equilibrium forward, allowing high conversion without needing a dangerous excess of nitric acid.
    
  • Work-up: Once TLC indicates the consumption of the starting material (typically 2–4 hours), cool the mixture to room temperature. Filter the mixture through a Celite pad to recover the solid catalyst (which can be washed, dried, and reused).

  • Validation (Critical Step): Concentrate the filtrate under reduced pressure. Analyze the crude mixture via GC-MS.

    • Pass Criteria: The chromatogram should show >90% combined ortho/para isomers. The mass spectrum must confirm the retention of the isopropyl group (

      
       intact) and the absence of an 
      
      
      
      peak (loss of isopropyl), validating the suppression of ipso-attack.

References

1.[1] Olah, G. A., Kuhn, S. J., & Flood, S. H. (1961). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society. 1 2.[6] Brocklehurst, C. E., et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development. 6 3.[4] Umbarkar, S. B., et al. (2006). Regioselective nitration of cumene to 4-nitro cumene using nitric acid over solid acid catalyst. Catalysis Communications. 4 4.[5] Yu, Z., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. PMC / Molecules. 5 5.[3] BenchChem. (2025). Technical Support Center: Nitration of 2-Isopropylphenol. 3 6.[2] Moodie, R. B., et al. (1976). The kinetics and products of nitration in aqueous sulphuric acid... Journal of the Chemical Society, Perkin Transactions 2. 2

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Welcome to the technical support center for the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS 2331260-00-3).[1] This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS 2331260-00-3).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific nitration reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor for this synthesis is 2-chloro-p-cymene, also known as 1-chloro-3-isopropyl-4-methylbenzene. The reaction involves the regioselective nitration of this substrate.

Q2: What is the standard nitrating agent for this reaction?

A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent.[2][3] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction.[2][4]

Q3: How critical is temperature control during the reaction?

Temperature control is paramount. Nitration reactions are highly exothermic, and poor temperature management can lead to a runaway reaction, charring, and the formation of undesirable byproducts, including di-nitrated species and oxidation products.[5] It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent.

Q4: How can I control the formation of unwanted isomers?

The directing effects of the substituents on the starting material (chloro, isopropyl, and methyl groups) will influence the position of the incoming nitro group. While the desired product is the primary isomer, other positional isomers can form.[6] Key strategies to maximize the yield of the desired isomer include:

  • Strict Temperature Control: Lower temperatures generally favor kinetic control and can improve regioselectivity.

  • Slow Reagent Addition: Adding the nitrating agent dropwise allows for better heat dissipation and maintains a low instantaneous concentration of the electrophile.[5]

  • Alternative Nitrating Systems: For highly sensitive substrates, exploring milder nitrating agents or catalyst systems, such as zeolite catalysts, can sometimes improve regioselectivity.[7][8]

Q5: What are the primary safety concerns for this procedure?

The primary hazards are associated with the use of mixed concentrated acids.[9][10]

  • Corrosivity: Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9][10][11]

  • Exothermic Reaction: The reaction is highly exothermic. Use an efficient cooling bath (e.g., ice/salt or dry ice/acetone) and monitor the internal temperature closely.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas. All work must be conducted in a well-ventilated chemical fume hood.[9]

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Check for the presence of the starting material (2-chloro-p-cymene).Extend the reaction time at the recommended temperature. If the reaction has stalled, consider a slight, controlled increase in temperature (e.g., from 0 °C to 5-10 °C), but monitor closely for byproduct formation.
Suboptimal Temperature The reaction was run at too low a temperature, or the cooling was too aggressive, potentially causing the reaction mixture to become too viscous or even solidify.[3]Ensure the reaction mixture remains a stirrable slurry or solution. Optimize the cooling bath to maintain the target temperature without overcooling. The ideal range is often between -15 °C and 0 °C.[3]
Degradation of Nitrating Agent The nitric acid used was not fuming or of a lower concentration, leading to insufficient nitronium ion formation.Use fresh, concentrated (or fuming) nitric acid. Prepare the mixed acid (nitrating mixture) just before use and keep it cold.
Loss During Workup The product was lost during the aqueous workup, potentially due to emulsion formation or insufficient extraction.During the quench on ice water, stir moderately to avoid vigorous emulsification. Break any emulsions with a small amount of brine. Ensure complete extraction by using an adequate volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.[12][13]
Problem 2: High Levels of Impurities or Charring
Possible Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High Observation of dark brown or black tar-like material (charring).[5] Complex product mixture observed via GC or NMR.Immediately improve cooling efficiency. For future runs, lower the reaction temperature and slow down the rate of addition of the nitrating agent.[5] A temperature exceeding 10-15 °C is often problematic.
Rapid Addition of Nitrating Agent Localized "hot spots" form, leading to charring and side reactions even if the bulk temperature appears controlled.[5]Add the mixed acid dropwise via a pressure-equalizing dropping funnel. Ensure vigorous stirring to dissipate heat and reagent concentration gradients effectively.[5]
Formation of Di-nitro Byproducts GC-MS or NMR analysis shows peaks corresponding to a higher molecular weight, di-nitrated compound. This occurs when the product is more activated towards nitration than the starting material.Use a stoichiometric amount of the nitrating agent (or a slight excess). Avoid prolonged reaction times after the starting material has been consumed. Running the reaction at a lower temperature can also disfavor the second nitration.
Oxidative Side Reactions The substrate is highly activated, leading to oxidation by nitric acid, often indicated by charring or the formation of phenolic byproducts.[5][6]While 2-chloro-p-cymene is moderately activated, ensure the temperature is kept low. For highly activated substrates, protecting groups or milder nitrating agents might be necessary.[5]
Problem 3: Difficulty in Product Purification
Possible Cause Diagnostic Check Recommended Solution
Presence of Positional Isomers ¹H NMR or GC analysis shows multiple isomers with very similar retention times or spectral patterns.Isomers can be difficult to separate. Column chromatography on silica gel is the most effective method.[14] Use TLC to develop an optimal solvent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane gradient) that provides the best separation.[14][15]
Product "Oiling Out" During Recrystallization The product separates as a liquid instead of a solid when the recrystallization solution is cooled. This traps impurities.[14]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Seeding with a pure crystal can help induce proper crystallization.[14]
Residual Acidic Impurities The purified product is discolored or unstable.During the workup, ensure the organic layer is thoroughly washed with water, followed by a dilute sodium bicarbonate solution to neutralize and remove all residual acid, and finally with brine before drying.[12]

III. Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for aromatic nitration.[3]

Materials:

  • 2-chloro-p-cymene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dry Ice or Ice/Salt mixture

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 30 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid with stirring. Cool this mixture to 0-5 °C before use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 2-chloro-p-cymene (e.g., 0.1 mol) in 50 mL of dichloromethane.

  • Cooling: Cool the solution of the starting material to between -15 °C and -10 °C using a dry ice/acetone or ice/salt bath.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below -5 °C throughout the addition. [3]

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 30-60 minutes. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Quenching: Very slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 500 mL of cold water, with vigorous stirring.

  • Workup:

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers. Wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product, a light yellow liquid or low-melting solid, by column chromatography on silica gel using a suitable eluent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).[1]

IV. Visual Aids & Diagrams

Reaction Pathway

The core of the synthesis is an electrophilic aromatic substitution. The sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of 2-chloro-p-cymene.

ReactionMechanism cluster_activation Electrophile Generation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + HSO₄⁻ + H₂O H2SO4 H₂SO₄ H2SO4->Nitronium + HSO₄⁻ + H₂O Reactant 2-Chloro-p-cymene SigmaComplex σ-Complex (Wheland Intermediate) Reactant->SigmaComplex + NO₂⁺ Product 1-Chloro-3-isopropyl- 4-methyl-2-nitro-benzene SigmaComplex->Product - H⁺ Troubleshooting_LowYield Start Problem: Low Yield CheckTLC Analyze crude by TLC/GC. Is starting material present? Start->CheckTLC IncompleteRxn Cause: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckWorkup Was an emulsion formed during workup? CheckTLC->CheckWorkup No ExtendRxn Action: Extend reaction time or slightly increase temperature. IncompleteRxn->ExtendRxn LossInWorkup Cause: Loss During Workup CheckWorkup->LossInWorkup Yes CheckTemp Was reaction temp too low (-20°C or below)? CheckWorkup->CheckTemp No ImproveWorkup Action: Use brine to break emulsion. Perform multiple extractions. LossInWorkup->ImproveWorkup TempTooLow Cause: Suboptimal Temperature CheckTemp->TempTooLow Yes AdjustTemp Action: Maintain temp in the -15°C to 0°C range. TempTooLow->AdjustTemp

Sources

Optimization

improving yield in the synthesis of polysubstituted aromatic compounds

Welcome to the Advanced Synthesis Technical Support Center. Ticket Status: Open | Priority: Critical | Agent: Senior Application Scientist You have reached the Tier 3 Support Desk for Polysubstituted Aromatic Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. Ticket Status: Open | Priority: Critical | Agent: Senior Application Scientist

You have reached the Tier 3 Support Desk for Polysubstituted Aromatic Synthesis. We understand that constructing densely functionalized arenes is not merely about mixing reagents; it is a battle against steric repulsion, electronic deactivation, and competitive regiochemical pathways.

Below you will find a non-linear troubleshooting guide designed to diagnose and resolve yield-killing bottlenecks in your workflow.

Module 1: Overcoming Steric Blockade in Cross-Coupling

Ticket Subject: Suzuki-Miyaura reaction stalls at <20% conversion with tetra-ortho-substituted biaryls.

The Diagnostic

If your LC-MS shows unreacted aryl halide and protodeboronated side products, your catalytic cycle is likely bottlenecking at Reductive Elimination . In polysubstituted systems, the steric bulk prevents the two aryl rings from adopting the necessary geometry to couple and eject from the palladium center.

The Protocol: Switching to Pd-PEPPSI

Standard phosphine ligands (PPh3, dppf) often fail here. You must switch to N-Heterocyclic Carbene (NHC) ligands, specifically the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system.

Why it works:

  • Strong

    
    -Donation:  The NHC ligand binds tighter than phosphines, preventing catalyst decomposition (Pd black formation).
    
  • Flexible Steric Bulk: The bulky "wingtip" groups on the NHC force the reacting aryl groups together, accelerating the difficult reductive elimination step.

  • Throw-Away Ligand: The 3-chloropyridine moiety stabilizes the precatalyst in air but dissociates rapidly upon heating to reveal the active 12-electron species.

Experimental Workflow (Pd-PEPPSI-IPr):

  • Catalyst: Load 1.0–2.0 mol% Pd-PEPPSI-IPr .

  • Base/Solvent: Use KOtBu (1.2 equiv) in 1,4-Dioxane or Toluene .

    • Note: Weak bases (K2CO3) often fail in hindered systems because they cannot facilitate the transmetallation of bulky boronic acids fast enough.

  • Temperature: Heat to 80–100 °C.

  • Additives: If protodeboronation persists, add molecular sieves to scavenge trace water.

Visualization: The PEPPSI Activation Cycle

The following diagram illustrates where standard catalysts fail and how PEPPSI bypasses the bottleneck.

SuzukiPEPPSI PreCat Pd-PEPPSI Precatalyst (Air Stable) Active Active Pd(0)-NHC (12e- Species) PreCat->Active Heat (-3-Cl-Pyridine) OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim NHC 'Wingtip' Pressure Fail Standard Phosphine: Stalls here due to steric clash TransMet->Fail Without NHC RedElim->Active Regeneration

Figure 1: The Pd-PEPPSI activation cycle showing the critical role of NHC ligands in forcing reductive elimination for hindered substrates.

Module 2: Reactivating "Dead" SnAr Substrates

Ticket Subject: Nucleophilic Aromatic Substitution (SnAr) fails on electron-rich or neutral polysubstituted rings.

The Diagnostic

SnAr typically requires strong Electron Withdrawing Groups (EWGs) ortho/para to the leaving group.[1][2] In polysubstituted arenes, electron-donating groups (alkyl, methoxy) often deactivate the ring, raising the activation energy for the Meisenheimer Complex formation.

The Protocol: The "Naked" Fluoride Shift

To force this reaction without adding auxiliary EWGs, you must manipulate the Leaving Group Ability and Nucleophile Solvation .

Step-by-Step Optimization:

  • Leaving Group Swap: Replace -Cl or -Br with -F (Fluorine) .

    • Mechanism:[3][4][5][6] Fluorine is the most electronegative atom.[1] It inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining step (nucleophilic attack) by orders of magnitude [4].

  • Solvent Switch: Move from protic solvents (MeOH) to dipolar aprotic solvents (DMSO , NMP , or DMF ).

    • Mechanism:[3][4][5][6] These solvents solvate the cation (e.g., K+) but leave the anionic nucleophile "naked" and highly reactive.

  • Phase Transfer Catalysis (PTC): If solubility is an issue, use 18-Crown-6 with potassium salts in non-polar solvents.

Comparative Reactivity Table:

VariableStandard ConditionOptimized ConditionMechanistic Benefit
Leaving Group Chloride (-Cl)Fluoride (-F) High electronegativity lowers LUMO energy of the ring.
Solvent Ethanol/THFDMSO/NMP Removes H-bonding solvation shell from nucleophile.
Temperature 80 °C120–140 °C Overcomes steric repulsion in polysubstituted systems.

Module 3: Regiocontrol in C-H Activation

Ticket Subject: C-H functionalization yields a mixture of isomers (ortho/meta) or over-alkylation.

The Diagnostic

In polysubstituted benzenes, multiple C-H bonds may be sterically accessible. Relying solely on electronic bias often leads to mixtures. You must implement Ligand-Controlled Regioselectivity .

The Protocol: The Directing Group (DG) vs. Steric Control

Modern protocols utilize the interplay between the catalyst's ligand sphere and the substrate's substituents.

Scenario A: Ortho-Selectivity (Chelation Control)

  • Reagent: Use Pd(OAc)2 with monoprotected amino acid (MPAA) ligands.

  • Mechanism: A "Directing Group" (e.g., amide, pyridine) on the substrate coordinates the metal, delivering it to the proximal ortho C-H bond via a concerted metalation-deprotonation (CMD) pathway.

Scenario B: Meta-Selectivity (Steric/Electronic Control)

  • Reagent: Use Ir-catalyzed borylation (Ir[COD]OMe)2 + dtbpy ligand).

  • Mechanism: The active catalyst is sterically bulky. It avoids positions ortho to substituents (even small ones) and targets the sterically most accessible C-H bond, which is often meta or para in polysubstituted systems [3].

Visualization: Regioselectivity Decision Matrix

CHRegio Start Substrate Analysis HasDG Does it have a Directing Group? (Amide, Pyridine, Carboxyl) Start->HasDG Target Desired Position? HasDG->Target Yes MetaPara Meta/Para-Selective Use Ir-Borylation (Steric Control) HasDG->MetaPara No Ortho Ortho-Selective Use Pd(OAc)2 + MPAA Ligand Target->Ortho Ortho Target->MetaPara Meta/Para

Figure 2: Decision tree for selecting the correct catalytic system based on substrate features and desired regiochemistry.

Module 4: Telescoping to Prevent Yield Loss

Ticket Subject: Yield is lost during workup/purification of unstable intermediates.

The Diagnostic

Polysubstituted aromatic intermediates are often prone to oxidation or hydrolysis during silica gel chromatography. "Telescoping" (combining multiple steps into a one-pot operation) eliminates isolation losses.

The Protocol: One-Pot Sequential Synthesis

Example: SnAr followed by Suzuki Coupling Instead of isolating the halogenated intermediate, perform the nucleophilic substitution and cross-coupling sequentially.

  • Step 1 (SnAr): React Ar-F-Br (substrate) with Nucleophile (Nu-H) + K2CO3 in DMSO. Heat until Ar-F is consumed.

  • Step 2 (Suzuki): Do not work up. Cool the vessel.[7] Add the Boronic Acid, Pd-Catalyst, and (if necessary) more base directly to the DMSO mixture.

  • Step 3 (Heat): Ramp temperature to drive the cross-coupling.

Why this improves yield:

  • Eliminates physical transfer losses (typically 5-10% per step).

  • Prevents decomposition of the sensitive Ar-Nu-Br intermediate on silica.

  • Reduces solvent waste (Green Chemistry).

Troubleshooting FAQ

Q1: My Suzuki coupling turns black immediately and yields <5%. What happened? A: "Pd Black" formation indicates catalyst decomposition.[7] This usually happens because the phosphine ligands dissociated before the oxidative addition could occur.

  • Fix: Switch to Pd-PEPPSI (as detailed in Module 1) or add excess ligand. Ensure your solvent is rigorously degassed; oxygen accelerates ligand oxidation.

Q2: I see the product in LC-MS, but I lose it during column chromatography. A: Polysubstituted aromatics with polar groups (amines, phenols) often streak or stick to silica.

  • Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use Reverse Phase (C18) Flash Chromatography , which is gentler and offers better separation for polar isomers.

Q3: Can I use microwave irradiation for these reactions? A: Yes, and it is highly recommended for sterically hindered SnAr and Suzuki couplings. Microwave heating provides rapid, uniform energy transfer, often overcoming the high activation energy barrier of crowded systems in minutes rather than hours.

References

  • Organ, M. G., et al. (2006).[8] Biaryls Made Easy: PEPPSI and the Kumada–Tamao–Corriu Reaction.[8] Chemistry – A European Journal.[8] Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[8] Link

  • Mkhalid, I. A. I., et al. (2010). C–H Activation for the Construction of C–B Bonds. Chemical Reviews. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews. Link

  • Britton, H., et al. (2019). Telescoped Continuous Flow Generation of a Library of Highly Substituted 3-Thio-1,2,4-triazoles. The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions with 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Welcome to the technical support guide for navigating the synthetic challenges presented by 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene. This document is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the synthetic challenges presented by 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding substrate. Here, we will delve into the underlying principles of its reactivity and provide practical, field-tested strategies to overcome common experimental hurdles.

I. Understanding the Substrate: The "Why" Behind the Challenge

The reactivity of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is governed by a delicate interplay of electronic and steric effects.

  • Electronic Activation: The nitro group (-NO₂) at the ortho position to the chlorine is a powerful electron-withdrawing group.[1][2][3] This group activates the aryl chloride towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[2][4][5] This stabilization is most effective when the nitro group is at the ortho or para positions.[2][4]

  • Steric Hindrance: The primary challenge arises from the substituents flanking the chloro and nitro groups. The isopropyl group at the 3-position and the methyl group at the 4-position create significant steric bulk around the reaction center.[6][7] This steric congestion can impede the approach of a nucleophile, thereby slowing down or even preventing the desired reaction.[7]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this substrate.

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene proceeding at a very slow rate or not at all?

A1: The slow reaction rate is most likely due to the significant steric hindrance around the carbon atom bearing the chlorine. The bulky isopropyl and adjacent methyl groups physically block the pathway for the incoming nucleophile to attack the electrophilic carbon.[8][7] Even though the nitro group electronically activates the ring for SNAr, the steric barrier can be the rate-limiting factor.[9]

Q2: How can I enhance the rate of my SNAr reaction with this substrate?

A2: To improve the reaction rate, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures provide the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.

  • Use Smaller Nucleophiles: Whenever possible, opt for smaller nucleophiles. For instance, using ammonia instead of a bulky primary or secondary amine might lead to better results.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can help to solvate the transition state and increase the nucleophilicity of the attacking species.[6]

  • Extended Reaction Times: Due to the inherent steric challenges, these reactions may require significantly longer times to reach completion compared to less hindered substrates.

Q3: Are palladium-catalyzed cross-coupling reactions a viable alternative for this substrate?

A3: Yes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be an excellent alternative.[10][11] However, the success of these reactions will heavily depend on the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the sterically hindered aryl chloride to the palladium center.[10][11] These ligands can promote the reaction under milder conditions and are known to be effective for challenging substrates.[10][11]

Q4: What are some common side reactions to be aware of?

A4: A primary side reaction to consider is the reduction of the nitro group, especially if you are using reducing agents or certain catalytic systems.[12][13] Under harsh conditions, dehalogenation can also occur. Careful control of reaction conditions and choice of reagents is crucial to minimize these unwanted transformations.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experimentation.

Problem Potential Cause Recommended Solution
Low to No Conversion in SNAr 1. Insufficient thermal energy to overcome steric hindrance. 2. Nucleophile is too bulky. 3. Inappropriate solvent.1. Incrementally increase the reaction temperature. Consider using a higher-boiling point solvent if necessary. 2. If the synthesis allows, switch to a smaller, less sterically demanding nucleophile. 3. Ensure a polar aprotic solvent (DMSO, DMF, NMP) is being used.
Formation of Side Products 1. Reduction of the nitro group. 2. Dehalogenation.1. Avoid harsh reducing conditions. If a reduction is intended for a different part of the molecule, protect the nitro group or perform the SNAr first. 2. Use milder reaction conditions. For cross-coupling, optimize the catalyst and ligand system to favor the desired reaction pathway.
Difficulty in Product Purification 1. Unreacted starting material. 2. Multiple side products.1. Drive the reaction to completion by increasing reaction time or temperature. 2. Optimize reaction conditions to improve selectivity. Consider using a more selective catalyst system for cross-coupling reactions.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with a Primary Amine

This protocol outlines a starting point for the reaction of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene with a primary amine.

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • Purge the vessel with an inert gas.

  • Add the primary amine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol provides a general method for a Suzuki cross-coupling reaction.

Materials:

  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (as a biphasic solvent system)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to 90-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: SNAr Reaction and Steric Hindrance

SNAr_Steric_Hindrance Substrate 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Intermediate Meisenheimer Complex (Sterically Crowded) Substrate->Intermediate Attack at C-Cl Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Cl-

Caption: SNAr mechanism highlighting the sterically hindered intermediate.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Temp Increase Reaction Temperature? Start->Check_Temp Check_Nuc Use Smaller Nucleophile? Check_Temp->Check_Nuc No Improvement Increase_Time Extend Reaction Time Check_Temp->Increase_Time Yes Check_Cat Optimize Catalyst/ Ligand (for Cross-Coupling)? Check_Nuc->Check_Cat No Improvement/ Not Possible Check_Nuc->Increase_Time Yes Check_Cat->Increase_Time No Improvement Success Successful Conversion Check_Cat->Success Yes Increase_Time->Success

Caption: A decision-making workflow for addressing low reaction conversion.

References

  • Brainly.in. (2019, March 13). The presence of nitro (-NO2) group at o/p position increases the reactivity of haloarenes towards nucleophilic substitution reactions. Why? Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • askIITians. (2025, August 20). Why does NO₂ group show its effect only at ortho? Retrieved from [Link]

  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Forsyth, C. J. (2008). The Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Organic letters, 10(17), 3883–3886.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2023, December 9). How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene? Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of ortho methyl and isopropyl substituents on the reactivity of N-t-butyl P-arylphosphonamidic chlorides with isopropylamine and t-butylamine: steric acceleration of metaphosphonimidate formation by an elimination addition mechanism. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie (International ed. in English), 54(28), 8259–8262.
  • OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. Retrieved from [Link]

  • ftp.thecameronteam.com. (n.d.). Reduction Of Nitro Chlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • ACS Publications. (2014, April 24). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-isopropyl-4-methylbenzene. Retrieved from [Link]

  • ProQuest. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Retrieved from [Link]

  • Chemical Science. (2022, March 16). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • MDPI. (2024, July 12). Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NCBI. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • ResearchGate. (2022, January 12). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (CAS: 2331260-00-3).

Because this building block is a highly sterically hindered, tetra-substituted benzene, its synthesis typically relies on the electrophilic aromatic nitration of 1-chloro-3-isopropyl-4-methylbenzene. At scale, nitration is a highly hazardous, mixing-controlled process. Batch scaling often leads to thermal runaway, poor regioselectivity, and dangerous over-nitration. To mitigate this, our validated protocols utilize continuous flow microreactor technology to ensure kinetic control, intrinsic safety, and high-purity yields[1].

Process Visualization: Continuous Flow Workflow

G Feed1 Organic Feed: Substrate MicroMixer Microchannel Mixer (T < -2°C) Feed1->MicroMixer Feed2 Aqueous Feed: Mixed Acid Feed2->MicroMixer Tubular Packed Tubular Reactor (tR = 2.5 min) MicroMixer->Tubular Exothermic Reaction Quench Inline Ice-Water Quench Tubular->Quench Inline PAT (FTIR) PhaseSep Liquid-Liquid Phase Separation Quench->PhaseSep Product Target Product: 2-Nitro Isomer PhaseSep->Product Organic Phase

Continuous flow microreactor workflow for the safe, scalable nitration of substituted benzenes.
Section 1: Self-Validating Scale-Up Protocol

To ensure trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT) to create a self-validating feedback loop. Do not attempt this scale-up in standard batch reactors due to the severe thermal hazards associated with mixed acid nitration[2].

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A (Organic): Dissolve 1-chloro-3-isopropyl-4-methylbenzene in an inert, non-nitratable solvent (e.g., dichloromethane) to reduce viscosity.

    • Feed B (Aqueous): Prepare the mixed acid by slowly adding fuming nitric acid to concentrated sulfuric acid (1:4 v/v) under strict temperature control (<10 °C).

  • System Priming & PAT Calibration: Prime the continuous flow system with pure solvent to establish steady-state thermal control. Calibrate the inline Fourier Transform Infrared (FTIR) spectrometer at the reactor outlet to establish a baseline.

  • Microchannel Mixing: Initiate HPLC pumps to deliver Feed A and Feed B into the microchannel mixer. The exceptionally high surface-area-to-volume ratio of the microreactor ensures immediate dissipation of the heat of reaction (

    
     approx. −73 to −253 kJ/mol)[1][2]. Maintain the cooling jacket precisely between -2 °C and 0 °C.
    
  • Tubular Reactor Residence: Pass the resulting biphasic emulsion through a packed tubular reactor. Tune the pump flow rates to achieve a precise residence time (

    
    ) of 2.4 to 2.5 minutes. This duration is engineered to achieve >99% conversion while strictly preventing oxidative degradation[2].
    
  • Inline Quenching & Validation: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing an ice-water quench to instantly halt the reaction kinetics.

    • Self-Validation Step: The inline FTIR must confirm the appearance of the nitro group asymmetric stretch (~1530 cm⁻¹). If unreacted substrate C-H bending modes are detected, the system's automated logic must trigger a proportional reduction in flow rate to increase residence time.

  • Phase Separation & Isolation: Route the quenched mixture to a liquid-liquid phase separator. Isolate the organic phase, wash sequentially with aqueous NaHCO₃ until pH neutral, and concentrate under reduced pressure. Purify via crystallization to isolate the pure 1-chloro-3-isopropyl-4-methyl-2-nitrobenzene.

Section 2: Troubleshooting & FAQs

Q: Why am I seeing high levels of dinitration impurities during my pilot scale-up? A: Dinitration is a classic symptom of poor thermal management and extended residence times. Nitration is a mixing-controlled reaction; in batch systems, poor mass transfer leads to localized hot spots (temperature spikes), which provide the activation energy required for a second nitration event[1]. To fix this, ensure your continuous flow system is operating strictly below 0 °C and verify that your inline quench is rapidly diluting the mixed acid to terminate the reaction exactly at the 2.5-minute mark.

Q: The regioselectivity is shifting. We are isolating the 6-nitro isomer instead of the desired 2-nitro target. How do we correct this? A: The target molecule requires nitration at the highly sterically hindered ortho position (between the chlorine and the bulky isopropyl group). Higher reaction temperatures provide the thermodynamic energy to overcome this steric hindrance, favoring nitration at less hindered positions (thermodynamic control)[3]. By lowering the reaction temperature to -2 °C and utilizing the rapid, intense micromixing of a continuous flow setup, you force the reaction into kinetic control, which preserves the desired regioselectivity dictated by the activating/deactivating effects of the ring substituents.

Q: How do we prevent reactor fouling or blockages during continuous operation? A: Aromatic nitrations are heterogeneous (biphasic) reactions. If the internal fluid velocity drops, the organic and aqueous phases will coalesce and separate inside the tubular reactor. This leads to localized precipitation of highly substituted, higher-melting-point nitro-aromatics, causing blockages. Maintain a high linear velocity and utilize a packed-bed microreactor design; the packing material continuously breaks up droplets, enhancing interfacial mixing and preventing phase coalescence[2].

Section 3: Critical Process Parameters (CPP)

The following quantitative parameters must be strictly monitored to maintain process safety and product integrity.

Critical Process Parameter (CPP)Target Operating RangeMechanistic Rationale & Consequence of Deviation
Reaction Temperature -2 °C to 0 °CControls kinetic vs. thermodynamic regioselectivity. >0 °C increases dinitration and shifts the isomer ratio; <-2 °C increases fluid viscosity, causing poor mixing and potential blockages.
Residence Time (

)
2.4 – 2.5 minutesBalances conversion rate with byproduct formation. <2.4 min leaves unreacted starting material; >2.5 min promotes oxidative side reactions and over-nitration[2].
HNO₃ : Substrate Ratio 1.05 : 1.00 (Molar)A slight excess ensures full conversion. >1.10 promotes hazardous over-nitration (dinitration) and increases the thermal risk profile[1].
Mixed Acid Ratio (HNO₃:H₂SO₄) 1 : 4 (Volume)H₂SO₄ acts as both a catalyst and a dehydrating agent to generate the active electrophile, the nitronium ion (

). Lower ratios stall the reaction kinetics.
References

1.[1] Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Available at: [Link] 2.[2] Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. Organic Process Research & Development (ACS Publications). Available at:[Link] 3.[3] Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development (ResearchGate/ACS). Available at:[Link]

Sources

Troubleshooting

safe handling and storage of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Welcome to the Technical Support Center for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS: 2331260-00-3). As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS: 2331260-00-3). As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Halogenated nitroaromatics present unique physicochemical behaviors and severe toxicological risks. This guide provides field-proven insights, explaining the causality behind our safety protocols so your team can handle this compound with absolute scientific rigor and safety.

PART 1: Physicochemical & Hazard Data Summary

To establish a baseline for safe handling, we must first understand the quantitative properties of the compound. The presence of both a highly electronegative chlorine atom and a strongly electron-withdrawing nitro group on an alkylated benzene ring dictates its reactivity and toxicity profile[1][2].

PropertyValue / DescriptionOperational Implication
CAS Number 2331260-00-3Unique identifier for inventory and tracking.
Molecular Formula C10H12ClNO2High carbon/lipid solubility; readily absorbed through skin.
Molecular Weight 213.66 g/mol Heavy vapor; will settle in low-lying areas if aerosolized.
Physical Form Light Yellow LiquidSpills are highly mobile; requires immediate containment.
Primary Health Hazard Methemoglobinemia, CyanosisImpairs blood oxygenation; requires specialized first aid[3][4].
Reactivity Thermal instabilityPotential for auto-oxidation and pressure buildup[4].

PART 2: Troubleshooting Guides & FAQs

Q1: During long-term storage, the liquid darkened, and pressure built up in the sealed vessel. What caused this, and how can I prevent it?

Causality & Explanation: The darkening of the light yellow liquid and subsequent pressure buildup indicate slow thermal or photochemical degradation of the nitroaromatic moiety. Nitro compounds can undergo auto-oxidation or reduction reactions when exposed to UV light or ambient moisture, releasing nitrogen oxides (NOx) gas. This gas accumulation causes dangerous pressure within sealed containers. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent UV-induced degradation. Keep the material refrigerated (2–8°C) for prolonged storage, ensuring it is strictly segregated from strong reducing agents, alkali metals, and combustible organics.

Q2: A researcher experienced dizziness, fatigue, and a bluish tint on their fingertips after handling the compound outside the fume hood. What is the biochemical mechanism, and what is the immediate protocol?

Causality & Explanation: These are classic symptoms of methemoglobinemia , a severe toxicological response to nitroaromatic exposure via inhalation or dermal absorption[3]. Once in the bloodstream, the nitro group is bioreduced by cytochrome P450 enzymes into a highly reactive nitro anion radical and a hydroxylamine intermediate[5]. This intermediate co-oxidizes the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. Because Fe(III) cannot bind oxygen, the body experiences systemic hypoxia (cyanosis)[4][5]. Solution: Immediately move the affected individual to fresh air and administer 100% oxygen. Seek emergency medical attention immediately; intravenous methylene blue is the standard clinical antidote used to enzymatically reduce Fe(III) back to Fe(II).

Q3: How should I handle a spill of this light yellow liquid on the laboratory bench?

Causality & Explanation: Because 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a lipid-soluble liquid, it can rapidly penetrate standard latex gloves and skin. Sweeping or wiping with standard paper towels can spread the hazard and, critically, nitroaromatics can form explosive mixtures when combined with combustible organic matter (like paper)[6]. Solution: Follow the validated decontamination protocol below. Use an inert absorbent (e.g., vermiculite, diatomaceous earth, or sand) to contain the spill.

PART 3: Experimental Protocols & Workflows

Protocol 1: Safe Aliquoting and Transfer (Self-Validating System)

This protocol ensures zero open-air exposure, preventing both oxidative degradation of the chemical and inhalation risks to the user.

  • Preparation: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Don appropriate PPE: chemical-resistant double nitrile or neoprene gloves, safety goggles, and a flame-resistant lab coat.

  • Inert Atmosphere Setup: Connect the reagent bottle to a Schlenk line. Purge the headspace of the bottle with Argon for 3 minutes to displace reactive oxygen and moisture.

  • Transfer: Use a gas-tight glass syringe equipped with a stainless steel needle to withdraw the required volume of the liquid.

  • Validation Step: Pull the plunger back slightly once the needle is out of the liquid. Verify the integrity of the transfer by ensuring no yellow droplets remain on the needle tip and that the syringe maintains its internal vacuum. If a leak is detected, abort the transfer and replace the syringe.

  • Storage: Backfill the source bottle with Argon before sealing it with a PTFE-lined cap and Parafilm.

Protocol 2: Spill Containment and Decontamination
  • Evacuate and Ventilate: Alert lab personnel, evacuate the immediate area, and ensure the fume hood exhaust flow is maximized.

  • Containment: Cover the liquid spill entirely with an inert absorbent (e.g., sand or diatomaceous earth). Do not use paper towels.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the affected bench area with a 10% sodium carbonate solution to neutralize residual organics, followed by a thorough water rinse.

  • Validation Step: Swab the area with a clean white filter paper and inspect for any residual yellow discoloration under good lighting. If yellow is visible, repeat step 4. Dispose of all swabs as hazardous waste.

PART 4: Visualizations

Methemoglobinemia Toxicity Pathway

The following diagram maps the logical biochemical relationship between nitroaromatic exposure and systemic hypoxia.

Methemoglobinemia NAC 1-Chloro-3-isopropyl-4-methyl -2-nitro-benzene Enzyme Cytochrome P450 (Bioreduction) NAC->Enzyme Dermal/Inhalation Absorption Radical Nitro Anion Radical & Hydroxylamine Intermediates Enzyme->Radical 1e- Reduction MetHb Methemoglobin (Fe3+) Cannot Bind Oxygen Radical->MetHb Co-oxidation Hb Hemoglobin (Fe2+) Normal Oxygen Transport Hb->MetHb Fe2+ oxidized to Fe3+ Hypoxia Systemic Hypoxia (Cyanosis / Dizziness) MetHb->Hypoxia Oxygen Deprivation

Caption: Logical pathway of nitroaromatic-induced methemoglobinemia and systemic hypoxia.

Safe Handling & Transfer Workflow

The following diagram illustrates the self-validating workflow for aliquoting the compound.

SafeHandling Start Initiate Transfer PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Purge Purge Headspace with Argon Hood->Purge Syringe Withdraw Liquid via Gas-Tight Syringe Purge->Syringe Validate Validate Transfer (Check for Leaks/Droplets) Syringe->Validate Seal Backfill with Argon & Seal PTFE Cap Validate->Seal

Caption: Step-by-step workflow for the safe aliquoting and transfer of halogenated nitroaromatics.

PART 5: References

  • Alfa Chemclinix. "CAS 2331260-00-3 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene." Alfa Chemclinix Catalog. Available at:

  • Sigma-Aldrich. "1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene | 2331260-00-3." Sigma-Aldrich Product Data. Available at:

  • New Jersey Department of Health. "Chloronitrobenzenes (mixed isomers) Hazard Summary." NJ.gov. Available at:

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society. Available at:

  • Benchchem. "Technical Guide: Safety, Handling, and Data for Related Nitroaromatic Compounds." Benchchem. Available at:

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity of Nitroaromatic Fragments." SciELO Brazil. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two primary synthetic routes to 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, a substituted aromati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two primary synthetic routes to 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The analysis focuses on the strategic advantages and disadvantages of each pathway, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Introduction to the Target Molecule

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene, also known as 2-chloro-6-nitro-p-cymene, is a polysubstituted aromatic compound. The specific arrangement of the chloro, isopropyl, methyl, and nitro groups on the benzene ring offers a unique scaffold for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and development community.

Route 1: Direct Chlorination of 2-Nitro-p-cymene

This synthetic approach involves the direct electrophilic chlorination of commercially available or readily synthesized 2-nitro-p-cymene. The nitro group is a meta-director and a deactivating group; however, the isopropyl and methyl groups are ortho-, para-directing and activating. The regiochemical outcome of the chlorination is therefore dependent on the careful control of reaction conditions to favor substitution at the desired position.

Expertise & Experience: Rationale Behind Experimental Choices

The choice of a direct chlorination route is predicated on its atom economy and a reduced number of synthetic steps. However, the challenge lies in controlling the regioselectivity. The combined directing effects of the substituents on 2-nitro-p-cymene could potentially lead to a mixture of chlorinated isomers. The protocol described is based on established procedures for the chlorination of nitroaromatic compounds, where the reaction conditions are optimized to favor the desired isomer.

Experimental Protocol: Route 1

Materials:

  • 2-Nitro-p-cymene

  • Chlorine gas (or a suitable chlorinating agent such as N-chlorosuccinimide)

  • Anhydrous Iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst

  • Dichloromethane (or another inert solvent)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 2-nitro-p-cymene in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) chloride to the solution.

  • Cool the mixture in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

  • Quench the reaction by carefully adding a saturated solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-chloro-3-isopropyl-4-methyl-2-nitro-benzene.

Logical Workflow: Route 1

Route1 Start 2-Nitro-p-cymene Reaction Chlorination (Cl₂, FeCl₃) Start->Reaction Product 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Reaction->Product

Caption: Synthetic workflow for Route 1: Direct Chlorination.

Route 2: Multi-Step Synthesis via Sandmeyer Reaction

This pathway constitutes a more classical approach to the synthesis of substituted aromatic compounds, involving the following key transformations:

  • Nitration of p-cymene to form 2-nitro-p-cymene.

  • Reduction of the nitro group to an amino group, yielding 2-amino-p-cymene.

  • Diazotization of the amino group followed by a Sandmeyer reaction to introduce the chlorine atom.

Expertise & Experience: Rationale Behind Experimental Choices

While this route involves more steps, it offers greater control over the regiochemistry. The Sandmeyer reaction is a well-established and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The initial nitration of p-cymene is a standard electrophilic aromatic substitution.[4][5] The subsequent reduction of the nitro group is a common transformation in organic synthesis.

Experimental Protocol: Route 2

Step 2a: Nitration of p-Cymene

Materials:

  • p-Cymene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low in an ice-salt bath.

  • In a separate flask, cool p-cymene.

  • Slowly add the nitrating mixture to the p-cymene with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, continue stirring for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 2-nitro-p-cymene by vacuum distillation.[4]

Step 2b: Reduction of 2-Nitro-p-cymene

Materials:

  • 2-Nitro-p-cymene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-p-cymene in ethanol.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until a basic pH is achieved.

  • Extract the product, 2-amino-p-cymene, with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the amine by vacuum distillation.

Step 2c: Sandmeyer Reaction of 2-Amino-p-cymene

Materials:

  • 2-Amino-p-cymene

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Dissolve 2-amino-p-cymene in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the final product, 1-chloro-3-isopropyl-4-methyl-2-nitro-benzene, by column chromatography or vacuum distillation.[1][6]

Logical Workflow: Route 2

Route2 Start p-Cymene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 2-Nitro-p-cymene Nitration->Intermediate1 Reduction Reduction (SnCl₂, HCl) Intermediate1->Reduction Intermediate2 2-Amino-p-cymene Reduction->Intermediate2 Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCl) Intermediate2->Sandmeyer Product 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Sandmeyer->Product

Caption: Synthetic workflow for Route 2: Multi-step Synthesis.

Comparative Analysis

ParameterRoute 1: Direct ChlorinationRoute 2: Multi-Step Synthesis
Number of Steps 13
Starting Material 2-Nitro-p-cymenep-Cymene
Reagents Cl₂, FeCl₃HNO₃, H₂SO₄, SnCl₂, HCl, NaNO₂, CuCl
Potential Yield Moderate to GoodGood to High (cumulative over 3 steps)
Regioselectivity Potentially problematic, may require optimizationHigh, directed by the position of the amino group
Scalability Potentially high, but may be limited by gas handlingHigh, well-established industrial processes exist for each step
Safety Considerations Use of toxic chlorine gasUse of strong acids and a potentially unstable diazonium salt intermediate
Atom Economy HigherLower due to multiple steps and byproducts

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization.

  • Route 1 (Direct Chlorination) is more concise and has better atom economy. However, it may require significant optimization to achieve high regioselectivity and yield, and involves the handling of hazardous chlorine gas. This route may be preferable for exploratory, small-scale syntheses where a rapid result is desired.

  • Route 2 (Multi-Step Synthesis) , while longer, offers a more reliable and controllable pathway to the desired product with high purity. Each step involves well-understood and scalable reactions. This route is likely the preferred method for larger-scale production where purity and reproducibility are paramount.

Ultimately, a thorough cost-benefit analysis, considering factors such as starting material availability, reagent costs, reaction time, and desired product purity, will guide the selection of the optimal synthetic strategy.

References

  • The Chlorination of 2-Nitro-p-cymene. I. Monosubstitution. Journal of the American Chemical Society.
  • Wikipedia. Sandmeyer reaction.
  • Organic Syntheses. 2-NITRO-p-CYMENE.
  • YouTube. Sandmeyer Reaction - experimental procedure and set up.
  • Benchchem. An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine.
  • Master Organic Chemistry.
  • University of Northern Colorado.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • ResearchGate.
  • Semantic Scholar. 2‐Nitro‐p‐Cymene.
  • Journal of the Chemical Society C: Organic. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement.
  • PlumX. Enhanced formation of 2,6-dichloro-4-nitrophenol during chlorination after UV/chlorine process: Free amino acid versus oligopeptide.
  • Google Patents.
  • Dalton Transactions. Synthesis and reactivity of {Ru(p-cymene)
  • Organic Syntheses. 2-AMINO-p-CYMENE.
  • Sigma-Aldrich. 2-Nitro-p-cymene technical grade, 90%.
  • DergiPark. p-Cymene Based Organometallic Ruthenium(II)
  • Dalton Transactions. Role of the (pseudo)halido ligand in ruthenium(ii) p-cymene α-amino acid complexes in speciation, protein reactivity and cytotoxicity.
  • Arkivoc. The chemistry of 3-nitrochromenes.
  • eScholarship.
  • PMC. New Oxygenated Methoxy-p-Cymene Derivatives from Leopard's Bane (Doronicum columnae Ten., Asteraceae)

Sources

Comparative

Biological Activity Screening of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Derivatives

Executive Summary & Strategic Positioning 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS: 2331260-00-3) represents a highly functionalized, sterically congested derivative of -cymene (1-isopropyl-2-methylbenzene). Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS: 2331260-00-3) represents a highly functionalized, sterically congested derivative of


-cymene  (1-isopropyl-2-methylbenzene). Unlike the ubiquitous 

-cymene scaffold found in thyme and oregano, this

-cymene derivative offers a unique 1,2,3,4-substitution pattern. The juxtaposition of a nitro group (position 2) between a chloro (position 1) and a bulky isopropyl group (position 3) creates significant steric strain, making this molecule a high-value "privileged scaffold" for synthesizing atropisomeric kinases inhibitors, agrochemicals (herbicides), and novel antimicrobial agents.

This guide outlines the biological activity profile, screening protocols, and comparative performance of this scaffold against standard alternatives.

Key Applications
  • Synthetic Intermediate: Precursor for sterically hindered anilines and indoles via Leimgruber-Batcho or reductive cyclization.

  • Direct Bioactivity: Potential antimicrobial (via membrane disruption) and herbicidal (via microtubule inhibition) activity typical of polynitro-alkylbenzenes.

Chemical Profile & Structural Analysis[1]

Understanding the geometry is prerequisite to biological screening. The "crowded" nature of this molecule dictates its solubility and binding kinetics.

FeatureSpecificationImpact on Screening
Core Scaffold

-Cymene (1-isopropyl-2-methylbenzene)
Higher lipophilicity than benzene; rare substitution pattern compared to

-cymene.
Substituents 1-Cl, 2-NO

, 3-

Pr, 4-Me
Steric Clash: The nitro group is twisted out of planarity by the flanking Cl and

Pr groups.
Lipophilicity High LogP (~3.5 - 4.2 predicted)Solubility Warning: Insoluble in aqueous media. Requires DMSO/Ethanol for bioassays.
Reactivity Electrophilic Aromatic Substitution (blocked); Nucleophilic Aromatic Substitution (active at C-1 Cl)The C-1 Chloro group is activated by the

-Nitro group, allowing S

Ar derivatization.

Comparative Biological Activity

The following table contrasts the target molecule with its structural parents and functional analogs.

Table 1: Comparative Bioactivity Profile
CompoundStructure TypePrimary BioactivityMechanism of ActionToxicity Profile
Target Molecule Chlorinated Nitro-

-Cymene
Synthetic / Herbicidal Predicted Microtubule Inhibition (Herbicidal); Membrane disruption (Antimicrobial).Moderate-High (Nitro-aromatic toxicity).

-Cymene
Monoterpene HydrocarbonAntimicrobial / AntioxidantMembrane fluidization; weak antimicrobial alone, synergistic with carvacrol.Low (GRAS status).
2-Nitro-

-cymene
Nitro-aromaticAntimicrobial / MitochondrialUncoupling of oxidative phosphorylation in mitochondria.Moderate.
Chloramphenicol Nitro-benzene derivativeAntibacterial (Broad Spectrum)Ribosome inhibition (50S subunit).High (Bone marrow toxicity).
Pendimethalin Dinitro-anilineHerbicideInhibition of tubulin polymerization.Low mammalian toxicity; high aquatic toxicity.

Analyst Insight: While


-cymene derivatives are explored for "green" antimicrobials, the 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene  scaffold is more structurally aligned with dinitroaniline herbicides  (like Pendimethalin) or kinase inhibitors  due to its dense functionalization. Screening should prioritize cytotoxicity (cancer models)  and agrochemical utility  over simple antibacterial assays.

Experimental Protocols: Screening Workflows

Protocol A: Solubilization for Bioassays (Critical Step)

Due to high lipophilicity, improper solubilization will yield false negatives (precipitation).

  • Stock Solution: Dissolve 10 mg of compound in 1 mL 100% DMSO (Concentration: 10 mg/mL). Vortex for 2 minutes.

  • Working Solution: Dilute stock 1:100 into culture media (final DMSO < 1%).

    • Note: If precipitation occurs (cloudiness), add Tween-80 (0.5%) to the media before adding the compound.

Protocol B: Antimicrobial Susceptibility (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Preparation: Use 96-well microtiter plates.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dosing: Serial 2-fold dilutions of the compound (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO vehicle (1%).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20

    
    L Resazurin dye (0.02%). Incubate 2 hours. Blue 
    
    
    
    Pink indicates growth.
    • Interpretation: The target molecule is expected to show MICs in the 64–128

      
      g/mL  range (moderate activity) due to lipophilic membrane interaction.
      
Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Assess mammalian cell toxicity (Safety) or anticancer potential.

  • Cell Line: HEK293 (Normal kidney) vs. A549 (Lung carcinoma).

  • Seeding:

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Add compound (0.1 – 100

    
    M) for 48 hours.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
     calculated via non-linear regression.
    
    • Warning: Nitro-aromatics can undergo redox cycling, generating ROS. Co-treat with N-acetylcysteine (NAC) to confirm ROS-dependent mechanism if high toxicity is observed.

Synthetic Utility & Derivatization Pathway

The true value of this molecule lies in its conversion to high-value pharmacophores. The Chloro group serves as a handle for substitution, while the Nitro group is a masked amine.

SynthesisPathway cluster_legend Reaction Types Start 1-Chloro-3-isopropyl- 4-methyl-2-nitro-benzene Aniline Aniline Derivative (Reduction) Start->Aniline Fe/HCl or H2/Pd (Nitro Reduction) Biaryl Biaryl Scaffold (Suzuki Coupling) Start->Biaryl Boronic Acid/Pd (Suzuki on Cl) Indole Substituted Indole (Cyclization) Aniline->Indole Bartoli or Leimgruber-Batcho Legend The Cl and NO2 groups provide orthogonal handles for diversity-oriented synthesis.

Figure 1: Synthetic divergence from the parent scaffold. The Chloro group allows for cross-coupling (Suzuki/Buchwald), while the Nitro group allows for reduction to anilines, precursors to indoles and benzimidazoles.

References & Data Sources

  • Sigma-Aldrich. (2024). Product Specification: 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS 2331260-00-3).[1][2][3][4] Link

  • World Health Organization (WHO). (2003). Nitrobenzene in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • M. Tellez et al. (2001).[5] Composition and biological activity of o-cymene derivatives. Flavour and Fragrance Journal, 16(1), 35-43.[5] Link

  • MDPI. (2022). The Diverse Biological Activity of Nitro Compounds. Molecules. Link

  • BLD Pharm. (2024). Building Block Catalog: Chlorinated Nitrobenzenes. Link

Disclaimer

This guide is for research purposes only. The target molecule is a nitro-chlorinated aromatic; standard safety precautions for handling potentially mutagenic and toxic compounds (gloves, fume hood) must be strictly observed.

Sources

Validation

spectroscopic comparison of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene with similar compounds

A Comparative Analysis for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of substituted aromatic compounds is para...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of substituted aromatic compounds is paramount. 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene, a polysubstituted nitroaromatic compound, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of its spectroscopic properties, juxtaposed with structurally similar compounds. By understanding the subtle shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of structure-property relationships, crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

The Spectroscopic Signature: An Overview

The electronic environment of an aromatic ring is exquisitely sensitive to the nature and position of its substituents. In 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating isopropyl and methyl groups creates a distinct pattern of spectroscopic signals. This guide will dissect these patterns by comparing them with simpler, yet structurally related, molecules: 1-chloro-3-nitrobenzene, 4-isopropylaniline, and 2-chloro-6-nitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are diagnostic of the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene is predicted to show distinct signals for the aromatic protons and the protons of the isopropyl and methyl groups. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (δ, ppm)Isopropyl Protons (δ, ppm)Methyl Protons (δ, ppm)
1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (Predicted) H-5: ~7.4 (d, J ≈ 8.5 Hz)H-6: ~7.2 (d, J ≈ 8.5 Hz)CH: ~3.2 (sept, J ≈ 7.0 Hz)CH₃: ~1.2 (d, J ≈ 7.0 Hz)~2.4 (s)
1-Chloro-3-nitrobenzene[1][2]~7.5-8.2 (m)--
4-Isopropylaniline[3][4]~6.6-7.1 (m)CH: ~2.8 (sept, J ≈ 7.0 Hz)CH₃: ~1.2 (d, J ≈ 7.0 Hz)-
2-Chloro-6-nitrotoluene[5]~7.2-7.6 (m)-~2.6 (s)

The predicted upfield shift of the aromatic protons in the target compound compared to 1-chloro-3-nitrobenzene is due to the electron-donating effects of the isopropyl and methyl groups. The splitting pattern of the aromatic protons is expected to be a simple doublet for each, indicative of ortho-coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The electron-withdrawing and -donating effects of the substituents are also clearly visible in the ¹³C chemical shifts.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundAromatic Carbons (δ, ppm)Isopropyl Carbons (δ, ppm)Methyl Carbon (δ, ppm)
1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (Predicted) C-1: ~135C-2: ~148C-3: ~145C-4: ~138C-5: ~128C-6: ~125CH: ~28CH₃: ~23~20
1-Chloro-3-nitrobenzene[2][6]C-1: ~135C-2: ~122C-3: ~148C-4: ~127C-5: ~130C-6: ~133--
4-Isopropylaniline[4][7]C-1: ~146C-2,6: ~115C-3,5: ~127C-4: ~140CH: ~33CH₃: ~24-
2-Chloro-6-nitrotoluene[5]C-1: ~133C-2: ~135C-3: ~127C-4: ~131C-5: ~125C-6: ~149-~19

The predicted chemical shifts for the aromatic carbons in the target molecule reflect a complex interplay of substituent effects. The carbons bearing the nitro and chloro groups (C-2 and C-1) are expected to be significantly downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For aromatic nitro compounds, the most characteristic absorptions are the strong symmetric and asymmetric stretches of the nitro group.[8][9][10]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundAsymmetric NO₂ StretchSymmetric NO₂ StretchC-Cl StretchAromatic C-H Stretch
1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene (Predicted) 1520-15501340-1370700-800~3000-3100
1-Chloro-3-nitrobenzene[11][12][13]~1530~1350~740~3080
2-Chloro-6-nitrotoluene[14]~1530~1350~780~3070

The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a clear indicator of the nitro group.[8][9][10] The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene, the molecular ion peak (M⁺) is expected, along with characteristic fragments resulting from the loss of the nitro group, chlorine, and parts of the alkyl substituents. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

Fragmentm/z (for ³⁵Cl)Interpretation
[M]⁺213Molecular Ion
[M - NO₂]⁺167Loss of the nitro group
[M - Cl]⁺178Loss of a chlorine atom
[M - CH₃]⁺198Loss of a methyl group from the isopropyl substituent
[M - C₃H₇]⁺170Loss of the isopropyl group

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a 2-5 second relaxation delay, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds like the one discussed, EI is common.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Concepts

Diagram 1: Molecular Structure of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene

Caption: Structure of 1-Chloro-3-isopropyl-4-methyl-2-nitrobenzene.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

Disclaimer: This document provides guidance on the proper disposal of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS No. 2331260-00-3) based on its chemical structure and data from analogous compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides guidance on the proper disposal of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene (CAS No. 2331260-00-3) based on its chemical structure and data from analogous compounds. A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, these procedures are derived from the established protocols for hazardous halogenated nitroaromatic compounds.[1] All personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Foundational Understanding: Hazard Profile and Safety Imperatives

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a halogenated nitroaromatic compound.[1] This chemical class is associated with significant health and environmental risks. The procedures outlined below are not merely suggestions but are critical control measures designed to mitigate these inherent dangers. The causality for this stringent approach is grounded in the toxicological profiles of structurally similar chemicals, such as 1-chloro-4-nitrobenzene and 1-chloro-3-nitrobenzene.

Hazard Profile Summary (Based on Analogous Compounds)

For a clear understanding of the risks, the following table summarizes the potential hazards, which dictate the necessity of the prescribed disposal protocol.

Hazard CategoryPotential Effects & Causal FactorsSupporting Citations
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][2][3] The nitro and chloro functional groups contribute to its high systemic toxicity. Absorption can lead to conditions like methemoglobinemia, reducing the blood's oxygen-carrying capacity, which manifests as cyanosis (blueish skin).[4][5][1][2][3][4]
Chronic Toxicity Suspected of causing genetic defects and cancer.[1][3] Prolonged or repeated exposure may cause significant damage to internal organs.[1][3][1][3]
Environmental Toxic to aquatic life with long-lasting effects.[1][2][3][4] Due to its low water solubility and persistence, it poses a significant threat to ecosystems.[2] Release into the environment must be strictly avoided.[4][5][1][2][3][4][5]
Physical/Chemical Decomposes upon burning to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[4][5] As a strong oxidant, it can react violently with combustible and reducing materials.[5][4][5]
Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The choice of PPE is a direct response to the identified hazards.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers. This is non-negotiable due to the high dermal toxicity.[5]

  • Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Respiratory Protection: All handling of the liquid or its waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][6]

  • Body Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact.[5]

The Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.

Phase 1: Immediate Waste Segregation at the Point of Generation

This is the most critical step in ensuring a safe and cost-effective disposal process.

  • Identify as Halogenated Waste: Immediately upon generation, classify any solution or material contaminated with 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene as "Halogenated Organic Waste."[1][7]

  • Isolate the Waste Stream: Collect this waste in a dedicated container.

  • Prohibit Mixing: Do not mix this waste with non-halogenated organic solvents (e.g., acetone, methanol), aqueous waste, or reactive chemicals.[1][8]

    • Causality: Mixing complicates the final disposal method. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[1] Contaminating a large volume of non-halogenated solvent with a small amount of this chemical necessitates the entire volume be treated as more expensive and complex halogenated waste.[8]

Phase 2: Waste Container Selection and Labeling

The integrity of the disposal process relies on a properly selected and labeled container.

  • Select an Appropriate Container: Use a chemically compatible and sealable container, such as a 4-liter glass bottle or a designated carboy.[8] The container must be in excellent condition with no cracks or defects.

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[1] The label must include the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Waste 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene" and list any other constituents and their approximate percentages.

    • Hazard Pictograms: Affix GHS pictograms for Acute Toxicity (skull and crossbones), Health Hazard (exploding chest), and Environmental Hazard (dead tree and fish).

Phase 3: On-Site Accumulation and Storage

Safe temporary storage within the laboratory is paramount to preventing accidents.

  • Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Ventilation: The SAA must be in a well-ventilated area, ideally within a chemical fume hood.[1]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[1]

  • Keep Closed: The container must remain securely closed at all times, except when actively adding waste.[1][8] This minimizes fugitive emissions and prevents spills.

  • Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[4]

Phase 4: Arranging for Final Disposal

Final disposal is not a laboratory function and must be handled by certified professionals.

  • Contact EHS: When the waste container is full or has been accumulating for a period defined by your institution (typically 90-180 days), contact your Environmental Health and Safety (EHS) department or hazardous waste coordinator.

  • Provide Documentation: Prepare all necessary documentation, including the accurately filled-out waste label.

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste disposal contractor to collect the material. The standard and most effective disposal method for this class of chemical is high-temperature incineration .[1] This process ensures the complete destruction of the toxic organic molecule.

Emergency Protocol: Small-Scale Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Ensure PPE is in place. Alert others in the immediate area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, clay, or a commercial spill pad to absorb the liquid.[9] Do not use combustible materials like paper towels.

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container (e.g., a wide-mouth glass jar).[6]

  • Label as Hazardous Waste: Label the container as "Spill Debris containing 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene" and manage it according to the disposal protocol above.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as hazardous waste. Finally, wash the area with soap and water.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making and operational flow for the proper disposal of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene waste.

G start Waste Generated (Containing C10H12ClNO2) q_halogen Is this a Halogenated Nitroaromatic Compound? start->q_halogen select_container Select Dedicated 'Halogenated Organic Waste' Container q_halogen->select_container  Yes   label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name & Conc. - Accumulation Date - Hazard Pictograms select_container->label_container store_waste Store in Ventilated SAA with Secondary Containment label_container->store_waste contact_ehs Container Full or Time Limit Reached: Contact Institutional EHS store_waste->contact_ehs disposal Final Disposal via Licensed Contractor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene Product Page, Sigma-Aldrich.
  • Material Safety Data Sheet for 1-Chloro-4-Nitobenzene, Oxford Lab Chem.
  • 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS, Loba Chemie.
  • Safety Data Sheet for 1-Chloro-3-nitrobenzene, Thermo Fisher Scientific.
  • International Chemical Safety Card for 1-CHLORO-3-NITROBENZENE, ILO and WHO.
  • Safety Data Sheet for 1-Chloro-4-nitrobenzene, Santa Cruz Biotechnology.
  • Safety Data Sheet for 1-Chloro-4-nitrobenzene, CPAchem.
  • Safety Data Sheet for 1-Chloro-3-nitrobenzene, Acros Organics.
  • Laboratory chemical waste disposal guidelines, University of Otago.
  • Chemical Waste Guidelines, University of Minnesota Health, Safety & Risk Management.

Sources

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